4-Fluorobenzo[b]thiophene-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-fluoro-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKADPMNICCXSRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(SC2=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353291 | |
| Record name | 4-fluorobenzo[b]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
310466-37-6 | |
| Record name | 4-fluorobenzo[b]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-1-benzothiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Fluorobenzo[b]thiophene-2-carboxylic acid
CAS Number: 310466-37-6
This technical guide provides a comprehensive overview of 4-Fluorobenzo[b]thiophene-2-carboxylic acid, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences industries.
Chemical and Physical Properties
This compound is a solid, organic compound with the molecular formula C₉H₅FO₂S.[1] Its structure features a benzothiophene core, which is a bicyclic system consisting of a fused benzene and thiophene ring, substituted with a fluorine atom at the 4-position and a carboxylic acid group at the 2-position. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive scaffold for drug design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 310466-37-6 | [1] |
| Molecular Formula | C₉H₅FO₂S | [1] |
| Molecular Weight | 196.20 g/mol | [1] |
| Melting Point | 217-220 °C | |
| Boiling Point | 379.4 ± 22.0 °C (Predicted) | |
| Purity | ≥98% | [1] |
Spectroscopic Data
Table 2: Predicted and Reference Spectroscopic Data
| Spectroscopic Technique | Predicted/Reference Data for this compound |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm, with coupling patterns influenced by the fluorine and carboxylic acid substituents. The carboxylic acid proton would appear as a broad singlet downfield, typically >10 ppm. |
| ¹³C NMR | Aromatic carbons would appear in the range of 110-145 ppm, with the carbon bearing the fluorine showing a large C-F coupling constant. The carboxyl carbon would be observed around 165-175 ppm. |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹. A sharp C=O stretch should be present around 1700 cm⁻¹. C-F stretching vibrations are anticipated in the 1000-1100 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 196.00. Fragmentation patterns would likely involve the loss of COOH (m/z = 151.00) and subsequent fragmentation of the benzothiophene ring. |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, analogous to the synthesis of its 6-fluoro isomer. A plausible synthetic route starts from a suitably substituted fluorobenzaldehyde.
Synthesis of Ethyl 4-Fluorobenzo[b]thiophene-2-carboxylate
This initial step involves the reaction of 2,6-difluorobenzaldehyde with ethyl thioglycolate in the presence of a base, leading to an intramolecular cyclization to form the benzothiophene ring system.
Experimental Protocol:
-
To a solution of 2,6-difluorobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or DMF, add ethyl thioglycolate (1.1 equivalents).
-
Slowly add a base, such as potassium carbonate or sodium ethoxide (2-3 equivalents), to the reaction mixture at room temperature.
-
Stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure ethyl 4-fluorobenzo[b]thiophene-2-carboxylate.
Saponification to this compound
The final step is the hydrolysis of the ester to the corresponding carboxylic acid.
Experimental Protocol:
-
Dissolve the ethyl 4-fluorobenzo[b]thiophene-2-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux and stir for several hours until the saponification is complete (monitored by TLC).
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and acidify with a mineral acid (e.g., HCl) to a pH of 2-3.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Caption: Synthetic pathway for this compound.
Applications in Drug Development and Medicinal Chemistry
Benzo[b]thiophene derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The introduction of a fluorine atom can further enhance their therapeutic potential.
Potential as an Intermediate in Amide Synthesis
Carboxylic acids are common starting materials for the synthesis of amides, which are prevalent functional groups in many drug molecules. This compound can be readily converted to its corresponding amides through various coupling methods.
Experimental Protocol for Amide Synthesis:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
Caption: Workflow for the synthesis of amide derivatives.
Role in Signaling Pathways
While direct studies on the biological activity of this compound are limited, research on structurally related compounds provides valuable insights into its potential therapeutic applications. For instance, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) has been shown to alleviate ulcerative colitis by suppressing the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. This suggests that fluorinated benzothiophene carboxylic acids may also modulate key cellular signaling pathways involved in inflammation and cell proliferation.
The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The suppression of mTORC1 activation by benzothiophene derivatives highlights their potential as therapeutic agents.
Caption: Inhibition of the mTORC1 signaling pathway.
Conclusion
This compound is a versatile building block with significant potential for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its carboxylic acid functionality provides a convenient handle for further chemical modifications, such as the formation of amides. The structural similarity to biologically active benzothiophene derivatives suggests that this compound and its derivatives may exhibit interesting pharmacological properties, warranting further investigation in drug discovery programs. This technical guide provides a solid foundation of its chemical properties, synthesis, and potential applications to aid researchers in their scientific endeavors.
References
An In-depth Technical Guide to 4-Fluorobenzo[b]thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluorobenzo[b]thiophene-2-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and includes a workflow diagram for the synthetic process.
Core Compound Data
This compound is a derivative of benzo[b]thiophene, a bicyclic aromatic compound containing a thiophene ring fused to a benzene ring. The presence of a fluorine atom and a carboxylic acid group imparts unique physicochemical properties that are highly sought after in the development of novel therapeutic agents and functional materials.
| Property | Value | Reference |
| Molecular Weight | 196.2 g/mol | [1] |
| Molecular Formula | C₉H₅FO₂S | [1] |
| CAS Number | 310466-37-6 | [1] |
| Melting Point | 217-220 °C | |
| Boiling Point | 379.4±22.0 °C (Predicted) | |
| Purity | ≥98% (Commercially available) | [1] |
| Storage | Sealed in dry, 2-8°C | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives often involves multi-step reaction sequences. A common and versatile method for the functionalization of the benzothiophene core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, enabling the introduction of various substituents onto the benzothiophene scaffold.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of Benzo[b]thiophene Derivatives
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halogenated benzo[b]thiophene precursor with a boronic acid. This method can be adapted for the synthesis of a wide range of substituted benzo[b]thiophene derivatives.
Materials:
-
Halogenated benzo[b]thiophene precursor (e.g., a bromo- or iodo-substituted derivative)
-
Aryl or alkyl boronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., triphenylphosphine (PPh₃), if not using a pre-formed catalyst complex)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using an aqueous base solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a microwave vial, add the halogenated benzo[b]thiophene precursor (1.0 mmol, 1.0 eq.), the boronic acid (1.2-1.5 mmol, 1.2-1.5 eq.), and the base (2.0-3.0 mmol, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (0.01-0.05 mmol, 1-5 mol%) and, if necessary, the ligand (0.02-0.1 mmol, 2-10 mol%) to the reaction vessel.
-
Solvent Addition: Add the anhydrous solvent (e.g., 5-10 mL of 1,4-dioxane) to the flask. If using an aqueous base, a mixture of the organic solvent and degassed water is used.
-
Degassing: Seal the flask and degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Alternatively, the freeze-pump-thaw method can be used.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours). The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Synthetic Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of a substituted benzo[b]thiophene derivative via a Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Spectroscopic Data Interpretation
Characterization of the final product and intermediates is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.
-
¹H NMR: The proton of the carboxylic acid group in carboxylic acids typically appears as a broad singlet in the downfield region of the spectrum, around 10-13 ppm.[3] Protons on the aromatic rings will exhibit complex splitting patterns depending on their substitution.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is characteristically found in the range of 160-185 ppm.[3] The carbons in the aromatic rings will appear between 110-150 ppm, with the carbon attached to the fluorine atom showing a characteristic large coupling constant.
-
¹⁹F NMR: For fluorinated compounds, ¹⁹F NMR is a powerful technique to confirm the presence and environment of the fluorine atom.
Biological and Pharmacological Significance
Benzo[b]thiophene derivatives are a well-established class of compounds with a broad spectrum of biological activities. The incorporation of a fluorine atom can often enhance metabolic stability and binding affinity to biological targets. Thiophene-containing compounds have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents.[5][6] The carboxylic acid moiety can serve as a handle for further derivatization to produce esters, amides, and other functional groups, allowing for the exploration of a wide chemical space in drug discovery programs. For instance, some thiophene carboxylic acid derivatives have shown antimicrobial activity.[7]
References
- 1. appretech.com [appretech.com]
- 2. This compound – porphyrin-systems [porphyrin-systems.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 6. oiccpress.com [oiccpress.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Fluorobenzo[b]thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological relevance of 4-Fluorobenzo[b]thiophene-2-carboxylic acid. The information is curated for professionals in the fields of chemical research and drug development.
Chemical Structure and Properties
This compound is a fluorinated heterocyclic compound featuring a benzothiophene core functionalized with a carboxylic acid group at the 2-position and a fluorine atom at the 4-position.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Properties:
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 310466-37-6 | [1][2] |
| Molecular Formula | C₉H₅FO₂S | [1][2] |
| Molecular Weight | 196.2 g/mol | [1][2] |
| Melting Point | 217-220 °C | [3] |
| Predicted Boiling Point | 379.4 ± 22.0 °C | [3] |
| Purity | ≥98% (commercially available) | [1] |
| Appearance | Off-white powder | [3] |
| Storage | 2-8°C, sealed in dry conditions | [4] |
Synthesis
The synthesis of this compound can be achieved through a two-step process involving the formation of an ethyl ester intermediate followed by saponification. The logical starting material for this synthesis is 2,6-difluorobenzaldehyde.
Synthesis Workflow:
Figure 2: General synthesis workflow for this compound.
Experimental Protocols:
Step 1: Synthesis of Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate
-
Reactants: 2,6-Difluorobenzaldehyde, Ethyl thioglycolate, and a suitable base (e.g., triethylamine).
-
Solvent: A high-boiling point aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Procedure (based on analogous syntheses):
-
To a solution of 2,6-difluorobenzaldehyde in the chosen solvent, add ethyl thioglycolate and the base.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure ethyl 4-fluorobenzo[b]thiophene-2-carboxylate.
-
Step 2: Saponification to this compound
-
Reactant: Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate.
-
Reagent: A strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Solvent: An alcohol-water mixture (e.g., ethanol/water).
-
Procedure (based on analogous syntheses):
-
Dissolve ethyl 4-fluorobenzo[b]thiophene-2-carboxylate in the alcohol-water solvent system.
-
Add a solution of the strong base and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction until the ester is fully hydrolyzed.
-
Remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify it with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash it with water, and dry it to yield this compound.
-
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely available in the public domain, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | - A singlet for the proton at the 3-position of the thiophene ring.- Aromatic protons on the benzene ring will appear as a complex multiplet pattern due to fluorine-proton and proton-proton coupling.- A broad singlet for the carboxylic acid proton, typically downfield. |
| ¹³C NMR | - A signal for the carboxylic carbon in the range of 160-170 ppm.- Signals for the aromatic and thiophene carbons, with the carbon attached to the fluorine showing a characteristic large one-bond C-F coupling constant. |
| FT-IR (cm⁻¹) | - A broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹).- A strong C=O stretch from the carboxylic acid (approx. 1680-1710 cm⁻¹).- C-F stretching vibrations in the fingerprint region. |
| Mass Spec (m/z) | - A molecular ion peak corresponding to the molecular weight of the compound (196.20).- Characteristic fragmentation patterns, including the loss of COOH. |
Potential Biological Activity and Signaling Pathways
Direct experimental data on the biological activity of this compound is limited in publicly accessible literature. However, the benzothiophene scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.
A study on a structurally related compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, has shown that it can alleviate ulcerative colitis by suppressing the mammalian target of rapamycin complex 1 (mTORC1) activation. This suggests a potential avenue of investigation for this compound.
Potential Signaling Pathway Involvement:
Figure 3: Hypothesized interaction of this compound with the mTORC1 signaling pathway, based on data from analogous compounds.
Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. Its structural similarity to other bioactive benzothiophenes makes it a compound of interest for screening in various disease models, particularly in areas of inflammation and oncology.
Conclusion
This compound is a readily synthesizable heterocyclic compound with potential for further investigation in drug discovery and development. This guide provides a foundational understanding of its structure, properties, and a rational synthetic approach. The lack of extensive public data on its biological activity and full spectral characterization highlights an opportunity for novel research in this area. The potential modulation of key signaling pathways, such as mTORC1, warrants further experimental validation.
References
Technical Guide: Physical Properties of 4-Fluorobenzo[b]thiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4-Fluorobenzo[b]thiophene-2-carboxylic acid, a compound of interest in medicinal chemistry and materials science. This document outlines its key physicochemical parameters, details the experimental methodologies for their determination, and includes a generalized workflow for the characterization of such compounds.
Core Physical and Chemical Properties
The following table summarizes the key physical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅FO₂S | [1][2] |
| Molecular Weight | 196.2 g/mol | [2][3] |
| Appearance | Off-white to white solid/powder | [1] |
| Melting Point | 217-220 °C | [1] |
| Boiling Point | 379.4 ± 22.0 °C (Predicted) | [1] |
| Density | 1.511 g/cm³ (Predicted) | [1] |
| pKa | 3.36 ± 0.30 (Predicted) | [1] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [3][4] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These represent standard laboratory procedures for the characterization of solid organic compounds.
Melting Point Determination
The melting point of this compound is a crucial indicator of its purity.
Methodology:
A small, finely powdered sample of the compound is packed into a capillary tube, which is then placed in a melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the substance first begins to melt to the temperature at which it is completely liquid is recorded. For a pure compound, this range is typically narrow. A broader melting range may indicate the presence of impurities.
pKa Determination
The acid dissociation constant (pKa) is a measure of the compound's acidity.
Methodology: Potentiometric Titration
A solution of this compound of known concentration is prepared, typically in a mixed aqueous-organic solvent system if the compound has low water solubility. A standardized solution of a strong base (e.g., NaOH) is gradually added to the acidic solution. The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant. The pKa can be determined from the resulting titration curve, specifically at the half-equivalence point where the pH is equal to the pKa.
Solubility Assessment
Methodology: Qualitative Solubility Testing
To determine the qualitative solubility, a small, measured amount of this compound (e.g., 1-5 mg) is added to a test tube containing a small volume (e.g., 0.5-1 mL) of a given solvent. The mixture is agitated at a controlled temperature. The compound is classified as "soluble," "sparingly soluble," or "insoluble" based on visual inspection. This process is repeated with a range of common laboratory solvents of varying polarities, such as water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO). Based on the properties of similar carboxylic acids, solubility is expected to be higher in polar organic solvents.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the physical and chemical characterization of a novel solid organic compound like this compound.
Caption: Generalized workflow for the synthesis, purification, and characterization of a solid organic compound.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. Avoid inhalation of dust and contact with skin and eyes.[5][6][7] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.[5][6][7]
References
- 1. 4-Fluorobenzothiophene-2-carboxylic acid | 310466-37-6 [amp.chemicalbook.com]
- 2. appretech.com [appretech.com]
- 3. This compound | 310466-37-6 [sigmaaldrich.com]
- 4. This compound – porphyrin-systems [porphyrin-systems.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to 4-Fluorobenzo[b]thiophene-2-carboxylic acid
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 4-Fluorobenzo[b]thiophene-2-carboxylic acid. The information is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Chemical Properties
This compound is a fluorinated heterocyclic compound featuring a benzothiophene core structure. The presence of the fluorine atom and the carboxylic acid group makes it a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents.
Physicochemical and Identification Data
The key identifying and physical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₅FO₂S | [1][2][3][4] |
| Molecular Weight | 196.2 g/mol | [2][3][4] |
| CAS Number | 310466-37-6 | [2][3] |
| Appearance | Off-white powder | [4] |
| Melting Point | 217-220 °C | [3][4] |
| Boiling Point (Predicted) | 379.4 ± 22.0 °C | [3][4] |
| Density (Predicted) | 1.511 g/cm³ | [3][4] |
| pKa (Predicted) | 3.36 ± 0.30 | [4] |
| Storage Temperature | 2-8 °C, Sealed in dry conditions | [1][3][4] |
Experimental Protocols & Synthesis
A generalized workflow for the synthesis and subsequent analysis is presented below.
Caption: Generalized workflow for the synthesis and analysis of benzo[b]thiophene derivatives.
Methodology for a Related Compound (6-Fluorobenzo[b]thiophene-2-carboxylic acid)
A documented procedure for a similar isomer provides insight into a potential synthetic method. The synthesis involved:
-
Reacting the starting materials and stirring the solution at room temperature overnight.
-
Concentrating the mixture under vacuum.
-
Diluting the residue with water.
-
Acidifying the solution with 1 N HCl.
-
Extracting the product with ethyl acetate (EtOAc).
-
Drying the organic layer over sodium sulfate (Na₂SO₄).
-
Concentrating the solution under vacuum to yield the final product.[6]
This acid-base workup is a standard procedure for isolating carboxylic acid products.
Spectral Information
Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for confirming the structure. For the related compound, 6-Fluorobenzo[b]thiophene-2-carboxylic acid, the ¹H NMR spectrum (in DMSO-d₆) showed characteristic signals at δ 13.46 (s, 1H, for the carboxylic acid proton), and multiple peaks between δ 8.12 and 7.35 for the aromatic protons.[6] A similar pattern would be expected for the 4-fluoro isomer, with shifts and coupling constants being influenced by the fluorine's position.
-
Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify functional groups.[7] Key expected peaks for this molecule would include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, and various C-C and C-H stretches corresponding to the aromatic rings.[8]
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the expected molecular ion peak would be at m/z 196.2.[2]
Biological and Pharmacological Context
The benzo[b]thiophene scaffold is a significant pharmacophore found in several FDA-approved drugs, including raloxifene and sertaconazole.[9] Derivatives of benzo[b]thiophene-2-carboxylic acid have been investigated for a range of biological activities.
-
Antimicrobial Activity : Various benzo[b]thiophene derivatives have demonstrated efficacy against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis.[6][9] Thiophene carboxylic acids, in general, have been studied for their antimicrobial properties.[10]
-
Anticancer Activity : More complex derivatives of benzo[b]thiophene have been synthesized and evaluated as anticancer agents, for instance, by targeting the RhoA/ROCK pathway to inhibit tumor cell proliferation, migration, and invasion.[11]
-
Anti-inflammatory Activity : A dichlorinated derivative of benzo[b]thiophene-2-carboxylic acid was shown to alleviate ulcerative colitis by suppressing the mTORC1 signaling pathway.[12]
Given this context, this compound serves as a key starting material for the synthesis of novel compounds that can be screened for various biological activities.
Caption: Logical workflow for the development of new therapeutic agents from the title compound.
References
- 1. This compound – porphyrin-systems [porphyrin-systems.com]
- 2. appretech.com [appretech.com]
- 3. 4-Fluorobenzothiophene-2-carboxylic acid | 310466-37-6 [amp.chemicalbook.com]
- 4. 4-Fluorobenzothiophene-2-carboxylic acid | 310466-37-6 [amp.chemicalbook.com]
- 5. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 6. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Synthesis and Antitubercular Activity of New Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Research Landscape of 4-Fluorobenzo[b]thiophene-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzo[b]thiophene-2-carboxylic acid is a fluorinated heterocyclic compound that holds significant interest for the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif is a key component in a variety of biologically active molecules, demonstrating a range of therapeutic potentials. This technical guide provides an in-depth overview of the currently available information on this compound, focusing on its suppliers, synthesis, and potential biological activities, with a special emphasis on its putative role in the mTOR signaling pathway. The information is presented to be a valuable resource for researchers and professionals engaged in the development of novel therapeutics.
Chemical Properties and Suppliers
This compound is a solid at room temperature with the molecular formula C₉H₅FO₂S and a molecular weight of approximately 196.2 g/mol . For researchers looking to procure this compound, a number of chemical suppliers offer it in varying purities and quantities. A summary of some of these suppliers is provided below.
| Supplier | Catalog Number | Purity | Quantity |
| Porphyrin-Systems | - | - | - |
| Appretech Scientific Limited | APT003492 | ≥ 98% | Inquiry |
| MySkinRecipes | 59978 | 95% | Inquiry |
| ChemScene | CS-0129396 | ≥ 98% | Inquiry |
| Thiophene-FDC Chemical | - | - | Inquiry |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis of this compound
A general and adaptable method for the synthesis of benzo[b]thiophene-2-carboxylic acid derivatives can be employed for the preparation of the 4-fluoro analog.[1] The following protocol is a representative procedure based on published methodologies.
Experimental Protocol: Synthesis of Benzo[b]thiophene-2-carboxylic Acids
This procedure involves the hydrolysis of the corresponding ethyl ester.
Materials:
-
Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate
-
Ethanol (EtOH)
-
3N Sodium Hydroxide (NaOH) solution
-
1N Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 4-fluorobenzo[b]thiophene-2-carboxylate (1 equivalent) in ethanol.
-
To this solution, add a 3N solution of sodium hydroxide (2 equivalents).
-
Stir the resulting solution at room temperature overnight.
-
Concentrate the reaction mixture under vacuum to remove the ethanol.
-
Dilute the residue with water and then acidify to a low pH with 1N hydrochloric acid.
-
Extract the aqueous solution with ethyl acetate.
-
Dry the combined organic extracts over sodium sulfate.
-
Concentrate the dried organic phase under vacuum to yield this compound.
Caption: General workflow for the synthesis of this compound.
Potential Biological Activities and Signaling Pathways
Derivatives of benzo[b]thiophene are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] A study on 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid has shown that it can alleviate ulcerative colitis by suppressing the mammalian target of rapamycin complex 1 (mTORC1) activation.[3] This suggests that this compound may also exert its biological effects through the modulation of the mTOR signaling pathway.
The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism.[4] It integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and other anabolic processes. The mTOR protein is the catalytic subunit of two distinct complexes, mTORC1 and mTORC2.
Caption: Hypothesized mechanism of action via the mTORC1 signaling pathway.
Experimental Protocol: In Vitro Anti-Inflammatory Assay
To investigate the potential anti-inflammatory activity of this compound, a common in vitro assay is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][5][6]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (cells treated with vehicle and LPS) and a negative control group (cells treated with vehicle only).
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration in each sample using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition can be calculated relative to the LPS-stimulated vehicle control.
Caption: Workflow for the in vitro nitric oxide production assay.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of its procurement, synthesis, and potential biological activities, with a particular focus on its hypothesized interaction with the mTOR signaling pathway. The detailed experimental protocols offer a starting point for researchers to further investigate the properties of this intriguing molecule and its derivatives in the context of drug discovery and development. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Commercial Availability and Technical Profile of 4-Fluorobenzo[b]thiophene-2-carboxylic Acid: A Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of 4-Fluorobenzo[b]thiophene-2-carboxylic acid, a key building block for researchers, scientists, and professionals in drug development. This document details its commercial availability, physicochemical properties, and potential applications, with a focus on its role in the synthesis of bioactive molecules.
Commercial Availability and Supplier Information
This compound is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. This ensures a stable supply chain for laboratory-scale synthesis and larger-scale development projects. Key suppliers include Sigma-Aldrich, Porphyrin-Systems, and Appretech Scientific Limited. The compound is typically offered in various purities, with 95% to over 98% being common grades. For optimal stability, it is recommended to store the compound in a dry environment at 2-8°C.[1][2][3]
Table 1: Commercial Supplier Data for this compound
| Supplier | CAS Number | Purity | Storage Conditions |
| Sigma-Aldrich | 310466-37-6 | 95% | Sealed in dry, 2-8°C[1] |
| Porphyrin-Systems | 310466-37-6 | Not specified | Sealed in dry, 2-8°C[2] |
| Appretech Scientific Limited | 310466-37-6 | ≥98% | Not specified[3] |
Physicochemical and Spectroscopic Data
Understanding the physical and chemical properties of this compound is crucial for its effective use in synthesis and analysis. The key properties are summarized below.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₅FO₂S[1][2][3] |
| Molecular Weight | 196.20 g/mol [3] |
| Appearance | Solid[1] |
| CAS Number | 310466-37-6[1][2][3] |
Table 3: NMR Data for 6-Fluorobenzo[b]thiophene-2-carboxylic acid (Reference)
| Nucleus | Chemical Shift (δ) in DMSO-d₆ |
| ¹H NMR | 13.46 (s, 1H), 8.12 (d, J = 0.8 Hz, 1H), 8.05 (dd, J = 9.0, 5.4 Hz, 1H), 7.98 (dd, J = 9.4, 2.6 Hz, 1H), 7.35 (td, J = 9.0, 2.6 Hz, 1H)[4] |
| ¹³C NMR | 163.48, 161.43 (d, J = 245.2 Hz), 142.76 (d, J = 11.3 Hz), 135.75, 134.96 (d, J = 3.9 Hz), 129.99, 127.70 (d, J = 9.6 Hz), 114.48 (d, J = 24.8 Hz), 109.13 (d, J = 26.2 Hz)[4] |
Experimental Protocols
General Synthesis of Benzo[b]thiophene-2-carboxylic Acids
A general and robust method for the synthesis of benzo[b]thiophene-2-carboxylic acids involves the hydrolysis of the corresponding ethyl ester. This procedure can be adapted for the synthesis of the 4-fluoro derivative.
Protocol:
-
Dissolve the starting ethyl benzo[b]thiophene-2-carboxylate in ethanol.
-
Add a solution of sodium hydroxide (3N) to the mixture.
-
Stir the solution at room temperature overnight to ensure complete hydrolysis.
-
Concentrate the reaction mixture under vacuum to remove the ethanol.
-
Dilute the residue with water and acidify with hydrochloric acid (1N) to precipitate the carboxylic acid.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate and concentrate under vacuum to yield the crude benzo[b]thiophene-2-carboxylic acid.[4]
-
Further purification can be achieved by recrystallization or column chromatography.
Figure 1. General workflow for the synthesis of benzo[b]thiophene-2-carboxylic acids.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is a suitable technique for the analysis of this compound. While a specific method for this compound is not detailed in the literature, a general approach for carboxylic acids can be adapted.
General HPLC Parameters:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (typically determined by UV-Vis spectroscopy).
-
Flow Rate: Typically 1 mL/min.
-
Injection Volume: 10-20 µL.
Applications in Drug Discovery and Development
The benzo[b]thiophene scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of this compound are promising candidates for the development of novel therapeutics.
Inhibition of Urokinase-type Plasminogen Activator (uPA)
Research has demonstrated that 4-substituted benzo[b]thiophene-2-carboxamidines are potent and selective inhibitors of urokinase-type plasminogen activator (uPA).[5][6] uPA is a serine protease that plays a critical role in cancer cell invasion and metastasis by converting plasminogen to plasmin, which in turn degrades the extracellular matrix. The inhibition of uPA is a key therapeutic strategy for combating cancer progression. This compound serves as a crucial starting material for the synthesis of these uPA inhibitors.
Figure 2. Inhibition of the uPA signaling pathway by benzo[b]thiophene derivatives.
Potential as Branched-Chain α-Ketoacid Dehydrogenase Kinase (BCKDK) Inhibitors
A related compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), has been identified as a potent inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BCKDK).[7] BCKDK negatively regulates the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which is involved in the catabolism of branched-chain amino acids (BCAAs). The inhibition of BCKDK by BT2 has shown therapeutic potential in treating conditions like ulcerative colitis by suppressing the mTORC1 signaling pathway.[8] This suggests that this compound could be a valuable scaffold for developing novel BCKDK inhibitors with potential applications in metabolic and inflammatory diseases.
Figure 3. Proposed mechanism of action for benzo[b]thiophene derivatives as BCKDK inhibitors.
Conclusion
This compound is a commercially accessible and versatile building block with significant potential in drug discovery and development. Its utility as a precursor for potent enzyme inhibitors, particularly in the fields of oncology and metabolic diseases, makes it a compound of high interest for medicinal chemists and pharmaceutical researchers. This guide provides a foundational understanding of its properties and applications to facilitate its use in innovative research endeavors.
References
- 1. This compound | 310466-37-6 [sigmaaldrich.com]
- 2. This compound – porphyrin-systems [porphyrin-systems.com]
- 3. appretech.com [appretech.com]
- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines: an important new class of selective synthetic urokinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Safety Guide: 4-Fluorobenzo[b]thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide and should not be used as a substitute for a formal Safety Data Sheet (SDS) provided by a licensed supplier. Always refer to the manufacturer's SDS for the most current and comprehensive safety information.
Chemical Identification and Physical Properties
This section summarizes the basic chemical and physical properties of 4-Fluorobenzo[b]thiophene-2-carboxylic acid.
| Property | Value | Source |
| CAS Number | 310466-37-6 | Appretech Scientific Limited[1] |
| Molecular Formula | C₉H₅FO₂S | Appretech Scientific Limited[1] |
| Molecular Weight | 196.20 g/mol | Appretech Scientific Limited[1] |
| Appearance | Off-white to white powder/crystalline powder | ChemicalBook |
| Melting Point | 217-220 °C | ChemicalBook |
| Boiling Point | 379.4 ± 22.0 °C (Predicted) | ChemicalBook |
| Density | 1.511 g/cm³ (Predicted) | ChemicalBook |
| Storage Temperature | 2-8°C, sealed in a dry area | Porphyrin-Systems[2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements.
| Hazard Class | GHS Hazard Statement | Source |
| Acute Oral Toxicity | H302: Harmful if swallowed | Porphyrin-Systems[2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Porphyrin-Systems[2] |
| Serious Eye Damage/Eye Irritation | H320: Causes eye irritation | Porphyrin-Systems[2] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Porphyrin-Systems[2] |
Signal Word: Warning
Hazard Pictogram:
-
GHS07 (Exclamation Mark)
Toxicological Information
There is a notable lack of publicly available quantitative toxicological data for this compound, such as LD50 (oral, dermal) or LC50 (inhalation) values. The hazard classifications are based on predictions and data from structurally similar compounds.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. However, standardized OECD guidelines are typically followed for such assessments. Below are generalized experimental workflows for the identified hazards.
Logical Workflow for Hazard Assessment
Caption: A generalized workflow for chemical hazard assessment.
Generalized Skin Irritation Test Protocol (Based on OECD 404)
Caption: A simplified workflow for an in vivo skin irritation test.
Generalized Eye Irritation Test Protocol (Based on OECD 405)
Caption: A streamlined workflow for an in vivo eye irritation test.
Signaling Pathways and Mechanism of Action
Currently, there is no specific information in the peer-reviewed literature or public databases detailing the signaling pathways or the precise molecular mechanisms of toxicity for this compound. As a carboxylic acid, it may interfere with cellular processes involving fatty acid metabolism or act as a protonophore, disrupting mitochondrial function, but this is speculative. Research on related benzo[b]thiophene derivatives suggests various biological activities, including potential interactions with pathways like RhoA/ROCK in cancer cells for some derivatives, but this has not been demonstrated for the 4-fluoro- substituted compound.
Due to the lack of data, no signaling pathway diagrams can be provided at this time.
First Aid Measures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Handling and Storage
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid formation of dust.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Recommended storage temperature is 2-8°C.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.
Fire-Fighting Measures
Extinguishing Media:
-
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards:
-
Combustion may produce toxic fumes of carbon oxides, sulfur oxides, and hydrogen fluoride.
Fire-Fighting Procedures:
-
Wear self-contained breathing apparatus (SCBA) and full protective gear.
Ecological Information
No specific ecotoxicity data for this compound is available. Due to its classification as harmful if swallowed, it should be handled and disposed of in a manner that prevents its release into the environment.
This guide provides a summary of the currently available safety information for this compound. The significant data gaps, particularly in quantitative toxicology and mechanistic pathways, highlight the need for further research to fully characterize the safety profile of this compound. Professionals handling this chemical should exercise caution and adhere to best practices in laboratory safety.
References
A Technical Guide to the Spectroscopic Analysis of 4-Fluorobenzo[b]thiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the expected spectroscopic characteristics of 4-Fluorobenzo[b]thiophene-2-carboxylic acid (CAS No: 310466-37-6). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data based on the analysis of its structural components. It also includes detailed, generalized experimental protocols for acquiring such data, serving as a practical reference for researchers.
Molecular Structure and Properties:
-
Structure: A benzothiophene core, which is a bicyclic aromatic system, substituted with a fluorine atom at the 4-position and a carboxylic acid group at the 2-position.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous structures such as benzo[b]thiophene-2-carboxylic acid and 4-fluorobenzoic acid.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
| COOH | 12.0 - 13.0 | broad singlet | 1H |
| Aromatic H | 7.0 - 8.5 | multiplet/doublet of doublets | 4H |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Carboxylic Acid) | 165 - 175 | |
| C-F (Aromatic) | 155 - 165 | Strong deshielding by F; will show a large ¹JCF coupling constant. |
| Aromatic C | 110 - 145 | Chemical shifts influenced by the fluorine, sulfur, and carboxyl groups. Carbons ortho and para to fluorine will show C-F coupling. |
Note: NMR spectra are typically recorded in solvents like DMSO-d₆ or CDCl₃. The acidic proton of the carboxylic acid is highly deshielded and its signal may disappear upon D₂O exchange.[3]
Table 2: Predicted ¹⁹F NMR, IR, and Mass Spectrometry Data
| Spectroscopy | Parameter | Predicted Value |
| ¹⁹F NMR | Chemical Shift (δ, ppm) | -100 to -120 (relative to CFCl₃) |
| IR Spectroscopy | O-H stretch (carboxylic acid dimer) | 2500-3300 cm⁻¹ (very broad) |
| C=O stretch (carboxylic acid) | 1680-1710 cm⁻¹ (strong) | |
| C-O stretch | 1210-1320 cm⁻¹ (strong) | |
| C-F stretch | 1000-1100 cm⁻¹ (strong) | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 196 |
| Key Fragment | m/z = 179 ([M-OH]⁺) | |
| m/z = 151 ([M-COOH]⁺) |
Note: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band due to hydrogen bonding.[4] In mass spectrometry, the molecular ion peak is expected, along with characteristic fragments from the loss of the hydroxyl and carboxyl groups.[3]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.[5]
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. This is a highly sensitive nucleus, and acquisition is generally rapid.
-
2D NMR (Optional): For complete structural assignment, 2D NMR experiments such as COSY (H-H correlation), HSQC (direct H-C correlation), and HMBC (long-range H-C correlation) can be performed.[5]
-
Infrared (IR) Spectroscopy
A common method for solid samples is the thin solid film or KBr pellet method.
-
Thin Film Method:
-
Dissolve a small amount of the solid (approx. 5-10 mg) in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[6]
-
Drop the solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[6]
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[6]
-
-
KBr Pellet Method:
-
Grind 1-2 mg of the compound with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source. Electrospray ionization (ESI) is common for polar molecules like carboxylic acids.
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source or inject it via an LC system.
-
Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻.
-
For fragmentation analysis (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) to observe characteristic fragment ions.[3]
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the molecular structure and the analytical techniques.
Caption: General experimental workflow for the spectroscopic analysis of a solid organic compound.
Caption: Correlation of molecular features with primary spectroscopic techniques.
References
- 1. appretech.com [appretech.com]
- 2. This compound – porphyrin-systems [porphyrin-systems.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. mmrc.caltech.edu [mmrc.caltech.edu]
- 8. iosrjournals.org [iosrjournals.org]
The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Benzothiophene Derivatives
For Immediate Release
A comprehensive technical guide detailing the discovery, history, and development of benzothiophene derivatives has been released. This whitepaper serves as an essential resource for researchers, scientists, and professionals in drug development, offering a deep dive into the origins and evolution of this critical heterocyclic compound.
Benzothiophene, an aromatic organic compound with the molecular formula C₈H₆S, is a significant scaffold in medicinal chemistry and materials science.[1][2] Its journey from a coal tar byproduct to a cornerstone of modern pharmaceuticals is a testament to over a century of chemical exploration and innovation. This guide provides a detailed chronicle of its discovery, the evolution of its synthesis, and its impact on drug development.
From Obscurity to Prominence: The Discovery of Benzothiophene
Benzothiophene, also known historically as thianaphthene, naturally occurs as a constituent of petroleum-related deposits like lignite tar.[1][3] It is a colorless solid with an odor reminiscent of naphthalene.[2][3] The initial isolation of benzothiophene is rooted in the 19th-century exploration of coal tar, a complex mixture of organic compounds. While naphthalene was isolated from coal tar in the early 1820s, benzothiophene was identified as a sulfur-containing impurity within these distillates.[4] The exact date and individual credited with the first definitive isolation of benzothiophene are not clearly documented in readily available literature, though its presence as a key impurity in naphthalene has been long recognized.[4]
There are two primary isomers of benzothiophene, benzo[b]thiophene and the less stable benzo[c]thiophene, determined by the fusion site of the benzene and thiophene rings.[3] The first derivative of the benzo[c]thiophene ring system, 1,3-diphenylbenzo[c]thiophene, was synthesized and reported in 1922, although its structure was not correctly elucidated until 1937. The parent benzo[c]thiophene compound was later isolated and reported in 1962.
The Evolution of Synthesis: From Classical Methods to Modern Innovations
The synthesis of benzothiophene and its derivatives has evolved significantly since its discovery. Early methods were often reliant on intramolecular cyclization reactions of aryl sulfides under various catalytic conditions.[3]
Historical Synthetic Protocols
One of the foundational methods for synthesizing the benzothiophene core involves the intramolecular cyclization of (2-alkynylphenyl)sulfanes. While specific historical protocols are not extensively detailed in modern compilations, the principles of these early reactions laid the groundwork for more refined methodologies.
A significant early approach was the reaction of an alkyne-substituted 2-bromobenzene with a sulfur source like sodium sulfide or potassium sulfide to form a substituted benzothiophene.[1] Thiourea could also be employed as the sulfur reagent.[1]
Experimental Protocol: A Representative Classical Synthesis of a Substituted Benzothiophene
This protocol is a generalized representation based on early synthetic principles.
Objective: To synthesize a 2-alkyl-substituted benzo[b]thiophene.
Materials:
-
2-bromo-1-(alk-1-yn-1-yl)benzene
-
Sodium sulfide (Na₂S) or Potassium sulfide (K₂S)
-
Anhydrous solvent (e.g., N,N-dimethylformamide - DMF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve the 2-bromo-1-(alk-1-yn-1-yl)benzene in the anhydrous solvent.
-
Add a stoichiometric equivalent of sodium sulfide or potassium sulfide to the solution.
-
Heat the reaction mixture to reflux under an inert atmosphere for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield the 2-alkyl-substituted benzo[b]thiophene.
The yields for these early methods were often modest and depended heavily on the specific substrates and reaction conditions.
Characterization Through the Ages
The characterization of benzothiophene and its derivatives has mirrored the advancement of analytical chemistry. Early 19th-century chemists relied on basic physical properties and elemental analysis.
Table 1: Physical and Chemical Properties of Benzothiophene
| Property | Value | Citation |
| Molecular Formula | C₈H₆S | [1] |
| Molar Mass | 134.20 g/mol | [5] |
| Appearance | White solid | [1] |
| Melting Point | 32 °C (90 °F; 305 K) | [1] |
| Boiling Point | 221 °C (430 °F; 494 K) | [1] |
| Density | 1.15 g/cm³ | [1] |
The advent of spectroscopic techniques in the 20th century revolutionized the structural elucidation of these compounds. Ultraviolet (UV) spectroscopy, which saw its first commercial instruments in the 1940s, was instrumental in confirming the aromatic nature of the benzothiophene ring system, which typically displays a strong absorption near 205 nm and a less intense absorption between 255 to 275 nm.[6][7][8] The subsequent development of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry provided unambiguous confirmation of the molecular structure of newly synthesized derivatives.[9]
The Rise of Benzothiophene in Medicinal Chemistry
The benzothiophene scaffold is a privileged structure in drug discovery, forming the core of several blockbuster pharmaceuticals.[2]
Raloxifene: A Pioneer in SERM Therapy
Raloxifene, marketed as Evista, is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[10][11] It was approved in the United States for osteoporosis prevention in 1997 and for breast cancer risk reduction in 2007.[10]
Caption: A simplified timeline of the development of Raloxifene.
Zileuton: Targeting the Inflammatory Cascade
Zileuton (trade name Zyflo) is an orally active inhibitor of 5-lipoxygenase, an enzyme crucial for the biosynthesis of leukotrienes.[12][13] By inhibiting this enzyme, zileuton effectively reduces inflammation and is used for the maintenance treatment of asthma.[13] It was introduced by Abbott Laboratories in 1996.[13]
Caption: The mechanism of action of Zileuton in the arachidonic acid cascade.
Sertaconazole: A Dual-Action Antifungal Agent
Sertaconazole (trade name Ertaczo) is a topical antifungal medication belonging to the benzothiophene class.[14] It is used to treat skin infections such as athlete's foot.[14] Sertaconazole exhibits a dual mechanism of action, inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane, and directly causing fungal cell death through its benzothiophene moiety.[15]
Table 2: Key Benzothiophene-Based Pharmaceuticals
| Drug Name | Brand Name | Developer/Introducer | Year of Introduction/Approval | Therapeutic Area | Citation |
| Raloxifene | Evista | Eli Lilly and Company | 1997 | Osteoporosis, Breast Cancer Risk Reduction | [10] |
| Zileuton | Zyflo | Abbott Laboratories | 1996 | Asthma | [13] |
| Sertaconazole | Ertaczo | Ferrer | - | Topical Antifungal | [14] |
Conclusion
The journey of benzothiophene from a simple coal tar constituent to a versatile scaffold in modern medicine is a compelling narrative of scientific progress. Its rich history, from early synthetic explorations to its role in the development of life-changing drugs, underscores the enduring importance of heterocyclic chemistry. This guide provides a foundational understanding for researchers poised to build upon this legacy and unlock the future potential of benzothiophene derivatives.
References
- 1. Benzothiophene - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 4. gcwk.ac.in [gcwk.ac.in]
- 5. Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. UV-Vis Spectroscopy: A Step in the Light Direction - ICJS - International Collegiate Journal of Science [icjs.us]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Evolution of UV-Vis Spectrophotometers | Lab Manager [labmanager.com]
- 9. ias.ac.in [ias.ac.in]
- 10. Raloxifene - Wikipedia [en.wikipedia.org]
- 11. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The discovery and development of zileuton: an orally active 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Zileuton - Wikipedia [en.wikipedia.org]
- 14. Sertaconazole - Wikipedia [en.wikipedia.org]
- 15. Mechanism of action of Sertaconazole_Chemicalbook [chemicalbook.com]
Methodological & Application
Synthesis of 4-Fluorobenzo[b]thiophene-2-carboxylic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-Fluorobenzo[b]thiophene-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the reaction of 2,6-difluorobenzaldehyde and ethyl thioglycolate to yield Ethyl 4-Fluorobenzo[b]thiophene-2-carboxylate, which is subsequently hydrolyzed to the final product.
Chemical Reaction Scheme
The overall synthetic pathway is illustrated below:
Data Presentation
Table 1: Reactants and Products
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2,6-Difluorobenzaldehyde | 433-31-8 | C₇H₄F₂O | 142.10 | Starting Material |
| Ethyl thioglycolate | 623-51-8 | C₄H₈O₂S | 120.17 | Reagent |
| Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate | 1263280-02-9 | C₁₁H₉FO₂S | 224.25 | Intermediate |
| This compound | 310466-37-6 | C₉H₅FO₂S | 196.20 | Final Product |
Table 2: Reaction Conditions and Yields
| Step | Reaction Name | Solvent | Base/Catalyst | Temperature | Reaction Time | Typical Yield (%) |
| 1 | Nucleophilic Aromatic Substitution/Cyclization | DMF | Potassium Carbonate | 60 °C | 2 hours | ~70-80% |
| 2 | Saponification (Ester Hydrolysis) | Ethanol | Sodium Hydroxide | Room Temp. | Overnight | >90%[1] |
Experimental Protocols
Step 1: Synthesis of Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate
This procedure is adapted from a similar synthesis of a related compound.[1]
Materials:
-
2,6-Difluorobenzaldehyde
-
Ethyl thioglycolate[2]
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether (Et₂O)
-
Sodium sulfate (Na₂SO₄)
-
Methanol (for recrystallization)
Procedure:
-
Under an inert nitrogen atmosphere, dissolve 2,6-difluorobenzaldehyde (1.0 eq.) in anhydrous DMF.
-
To this solution, add ethyl thioglycolate (1.2 eq.) and potassium carbonate (1.1 eq.).
-
Stir the reaction mixture at 60 °C for 2 hours.
-
After cooling to room temperature, dilute the mixture with deionized water.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from methanol to yield pure Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate.
Step 2: Synthesis of this compound
This procedure is a standard saponification adapted for this specific substrate.[1]
Materials:
-
Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate
-
Ethanol (EtOH)
-
3 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate (1.0 eq.) in ethanol.
-
Add a 3 M solution of sodium hydroxide (2.0 eq.) to the ethanolic solution.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the ethanol under reduced pressure.
-
Dilute the residue with deionized water and acidify to a pH of approximately 2-3 with 1 M hydrochloric acid, which will cause the product to precipitate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Logical Relationship of Key Steps
Caption: Key chemical transformations in the synthesis process.
References
Application Notes and Protocols for the Synthesis of 4-Fluorobenzo[b]thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-Fluorobenzo[b]thiophene-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is a two-step process involving the formation of an intermediate ester followed by its hydrolysis.
Overview of the Synthesis
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the reaction of 2,6-difluorobenzaldehyde with ethyl thioglycolate in the presence of a base to form ethyl 4-fluorobenzo[b]thiophene-2-carboxylate. This reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular condensation. The second step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate
This procedure outlines the synthesis of the intermediate ester from 2,6-difluorobenzaldehyde and ethyl thioglycolate.
Materials:
-
2,6-Difluorobenzaldehyde
-
Ethyl thioglycolate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2,6-difluorobenzaldehyde (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.1 eq.) and ethyl thioglycolate (1.2 eq.).
-
Stir the reaction mixture at 60 °C for 2 hours.
-
After cooling to room temperature, dilute the mixture with deionized water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 4-fluorobenzo[b]thiophene-2-carboxylate.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
This procedure details the hydrolysis of the intermediate ester to the final product.
Materials:
-
Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate
-
Ethanol (EtOH)
-
3 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve ethyl 4-fluorobenzo[b]thiophene-2-carboxylate (1.0 eq.) in ethanol.
-
Add a 3 M solution of sodium hydroxide (2.0 eq.) to the solution.
-
Stir the mixture at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dilute the residue with deionized water and acidify with 1 M hydrochloric acid until a precipitate forms.
-
Extract the aqueous mixture with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |
| This compound | C₉H₅FO₂S | 196.20 | 310466-37-6 | >98% |
| Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate | C₁₁H₉FO₂S | 224.25 | 1263280-02-9 | >98% |
Table 1: Physicochemical data of the target compound and intermediate.
Visualizations
The following diagrams illustrate the synthetic pathway and a general experimental workflow.
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the synthesis.
Application Notes and Protocols for the Preparation of 4-Fluorobenzo[b]thiophene-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzo[b]thiophene-2-carboxylic acid and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development. The benzo[b]thiophene scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a broad range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a fluorine atom at the 4-position of the benzothiophene ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to enhanced therapeutic efficacy and a more favorable pharmacokinetic profile.
These application notes provide a detailed overview of the synthesis of this compound and its derivatives, along with protocols for their preparation and characterization. The information is intended to guide researchers in the synthesis of these valuable compounds for further investigation in drug discovery and development programs.
Synthetic Pathways
The most common and efficient synthetic route to this compound involves a two-step process starting from a readily available fluorinated benzaldehyde. The general strategy is based on the condensation of a substituted 2-fluorobenzaldehyde with a thioglycolate ester, followed by cyclization to form the benzothiophene ring system. The resulting ester is then saponified to yield the desired carboxylic acid. For the synthesis of the 4-fluoro isomer, 2,6-difluorobenzaldehyde is the key starting material.
Caption: Synthetic pathway for this compound and its derivatives.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate
This protocol describes the synthesis of the key intermediate, ethyl 4-fluorobenzo[b]thiophene-2-carboxylate, from 2,6-difluorobenzaldehyde and ethyl thioglycolate. This reaction is an adaptation from the synthesis of the analogous 6-fluoro isomer.[1]
Materials:
-
2,6-Difluorobenzaldehyde
-
Ethyl thioglycolate
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-difluorobenzaldehyde (1.0 eq.) in anhydrous DMSO.
-
Add ethyl thioglycolate (1.1-1.2 eq.) to the solution.
-
Add a suitable base, such as triethylamine (3.0 eq.) or potassium carbonate (1.1 eq.).
-
Heat the reaction mixture to 60-80 °C and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield ethyl 4-fluorobenzo[b]thiophene-2-carboxylate.
Protocol 2: Synthesis of this compound
This protocol outlines the saponification of the ethyl ester to the final carboxylic acid product.
Materials:
-
Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 3 M)
-
Hydrochloric acid (HCl) (e.g., 1 M)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 4-fluorobenzo[b]thiophene-2-carboxylate (1.0 eq.) in ethanol.
-
Add an aqueous solution of sodium hydroxide (2.0 eq.).
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify to a pH of approximately 2-3 with hydrochloric acid.
-
A precipitate of the carboxylic acid should form.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of this compound and its intermediate. Please note that yields are representative and can vary based on reaction scale and optimization.
| Compound | Starting Material(s) | Molecular Formula | Molecular Weight ( g/mol ) | Representative Yield (%) | Physical State |
| Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate | 2,6-Difluorobenzaldehyde, Ethyl thioglycolate | C₁₁H₉FO₂S | 224.25 | ~60-70 | Solid |
| This compound | Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate | C₉H₅FO₂S | 196.20 | ~85-95 | Off-white powder |
Applications in Drug Development
Derivatives of this compound are promising candidates for the development of new therapeutic agents. The core structure has been identified as a scaffold for various biological targets.
-
Antimicrobial Agents: Benzothiophene derivatives have shown significant activity against a range of bacteria, including multidrug-resistant strains of Staphylococcus aureus (MRSA). The carboxylic acid moiety can be derivatized into amides and hydrazones to enhance antimicrobial potency.
-
Enzyme Inhibitors: The structural features of these compounds make them suitable for targeting the active sites of various enzymes. For instance, they have been investigated as potential inhibitors of kinases and other enzymes involved in disease pathways.
The workflow for developing derivatives for biological screening is outlined below.
Caption: Workflow for the development of this compound derivatives.
Conclusion
The synthetic route to this compound is a robust and adaptable method for producing this valuable heterocyclic compound. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals. The versatility of the carboxylic acid functional group allows for the creation of diverse libraries of derivatives for biological screening, highlighting the potential of this scaffold in the discovery of novel therapeutic agents. Further exploration of the biological activities of these compounds is warranted to fully elucidate their therapeutic potential.
References
Application Notes and Protocols: 4-Fluorobenzo[b]thiophene-2-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzo[b]thiophene-2-carboxylic acid is a versatile heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its rigid benzothiophene core, substituted with a fluorine atom and a carboxylic acid functional group, provides a unique scaffold for the development of novel bioactive molecules and functional materials. The fluorine substituent can enhance metabolic stability, binding affinity, and pharmacokinetic properties of derivative compounds, while the carboxylic acid moiety serves as a convenient handle for further chemical modifications.
This document provides an overview of the applications of this compound, along with detailed experimental protocols for the synthesis of key derivatives and a summary of their biological activities.
Key Applications
The primary application of this compound lies in its use as a scaffold for the synthesis of a variety of biologically active compounds. Its derivatives have shown potential as:
-
Enzyme Inhibitors: The benzothiophene core is a privileged structure for targeting various enzymes. Analogs of this compound have been utilized to synthesize potent inhibitors of kinases such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Branched-Chain α-ketoacid Dehydrogenase Kinase (BDK), as well as proteases like urokinase.[1][2] These enzymes are implicated in inflammatory diseases, metabolic disorders, and cancer.
-
Antimicrobial Agents: Acylhydrazone derivatives of substituted benzo[b]thiophene-2-carboxylic acids have demonstrated significant activity against multidrug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[3]
-
Anticancer Agents: Thiophene carboxamide derivatives have been investigated as biomimetics of Combretastatin A-4, a potent anticancer agent.[4] These compounds can target tubulin polymerization, a key process in cell division.
-
STING Agonists: Benzo[b]thiophene-2-carboxamide derivatives have been designed as agonists of the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in the innate immune response to cancer.[5]
Experimental Protocols
The following protocols are adapted from literature procedures for analogous compounds and provide a general framework for the derivatization of this compound. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: Synthesis of 4-Fluorobenzo[b]thiophene-2-carboxamides
This protocol describes the general procedure for the amide coupling of this compound with a primary or secondary amine using a coupling agent.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen), add 4-Dimethylaminopyridine (DMAP) (0.1 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-Fluorobenzo[b]thiophene-2-carboxamide.[4]
Protocol 2: Synthesis of 4-Fluorobenzo[b]thiophene-2-carbohydrazides
This protocol outlines the formation of a hydrazide, which can serve as a key intermediate for the synthesis of acylhydrazones and other heterocyclic compounds.
Materials:
-
This compound
-
Hydrazine hydrate or tert-butyl carbazate
-
Coupling agents (e.g., EDC, DCC)
-
Activating agents (e.g., HOBt, DMAP)
-
Appropriate anhydrous solvent (e.g., DCM, DMF)
-
Standard work-up and purification reagents and equipment
Procedure (adapted from a similar synthesis[3]):
-
Dissolve this compound (1.0 eq.) and tert-butyl carbazate (1.0 eq.) in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
Add DMAP (0.13 eq.) to the mixture.
-
Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq.) in anhydrous DCM dropwise.
-
Allow the mixture to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture through Celite® to remove the dicyclohexylurea byproduct and wash the filter cake with DCM.
-
Concentrate the filtrate under reduced pressure.
-
The resulting Boc-protected hydrazide can be deprotected using standard conditions (e.g., trifluoroacetic acid in DCM) to yield the desired 4-Fluorobenzo[b]thiophene-2-carbohydrazide.
-
Purify the product by crystallization or column chromatography.
Protocol 3: Synthesis of Ethyl 4-Fluorobenzo[b]thiophene-2-carboxylate (Esterification)
This protocol describes a general method for the esterification of this compound.
Materials:
-
This compound
-
Ethanol, absolute
-
Sulfuric acid, concentrated
-
Sodium bicarbonate, saturated solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash carefully with a saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.
-
Purify the product by column chromatography or distillation under reduced pressure.
Quantitative Data Summary
Derivatives of benzo[b]thiophene-2-carboxylic acids have shown potent biological activities. The following table summarizes reported IC50 values for some of these derivatives, highlighting the potential of this chemical scaffold.
| Compound Class | Target | Reported IC50 (nM) | Reference |
| 4-Substituted Benzo[b]thiophene-2-carboxamidines | Urokinase | 70 - 320 | [1] |
| Thiophene Carboxamide Derivative (Compound 2b) | Hep3B Cancer Cells | 5,460 | [4] |
| Thiophene Carboxamide Derivative (Compound 2e) | Hep3B Cancer Cells | 12,580 | [4] |
| Novel IRAK4 Inhibitor (DW18134) | IRAK4 | 11.2 | [6] |
Visualizations
Experimental Workflow for Derivative Synthesis
The following diagram illustrates the general synthetic pathways for converting this compound into its amide, ester, and acylhydrazone derivatives.
Caption: Synthetic routes from this compound.
IRAK4 Signaling Pathway Inhibition
This diagram depicts a simplified overview of the IRAK4 signaling pathway, a key target for anti-inflammatory drug discovery, and the point of inhibition by compounds derived from the benzo[b]thiophene scaffold.
Caption: Inhibition of the IRAK4 signaling pathway.
References
- 1. The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. staff.najah.edu [staff.najah.edu]
- 5. Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel IRAK4 Inhibitor DW18134 Ameliorates Peritonitis and Inflammatory Bowel Disease [mdpi.com]
4-Fluorobenzo[b]thiophene-2-carboxylic Acid: A Versatile Scaffold in Medicinal Chemistry
Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzo[b]thiophene-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. The benzo[b]thiophene core is a recognized privileged scaffold, appearing in numerous biologically active compounds.[1] The strategic incorporation of a fluorine atom at the 4-position can profoundly influence the physicochemical and pharmacokinetic properties of the resulting molecules, making this scaffold an attractive starting point for the design of novel therapeutics.[2][3] Fluorine's high electronegativity and small size can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[2][3]
This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its use as a building block for kinase inhibitors. It also includes generalized experimental protocols for its synthesis and relevant biological assays.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₅FO₂S | [4] |
| Molecular Weight | 196.2 g/mol | [4] |
| CAS Number | 310466-37-6 | [4] |
| Appearance | Off-white powder | Generic |
| Storage | Sealed in dry, 2-8°C | [5] |
Applications in Medicinal Chemistry
The this compound scaffold has been explored for the development of various therapeutic agents, including:
-
Kinase Inhibitors: Benzothiophene derivatives have shown promise as inhibitors of various kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[6] The 4-fluoro substitution can be exploited to enhance potency and selectivity.
-
Antimicrobial Agents: The benzo[b]thiophene nucleus is a core component of some antimicrobial agents.[7] The introduction of fluorine can modulate the antibacterial spectrum and efficacy.
-
Other Therapeutic Areas: The versatility of the benzo[b]thiophene scaffold allows for its application in developing treatments for a range of other conditions, including neurodegenerative diseases and inflammatory disorders.[8]
This compound as a BDK Inhibitor
A significant application of benzothiophene-2-carboxylic acid derivatives is in the inhibition of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK). BDK is a key enzyme that negatively regulates the activity of the Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC), the rate-limiting enzyme in the catabolism of branched-chain amino acids (BCAAs). Elevated levels of BCAAs are implicated in metabolic disorders such as insulin resistance and maple syrup urine disease. Inhibition of BDK leads to the activation of BCKDC, promoting BCAA breakdown and offering a potential therapeutic strategy for these conditions.
BDK Signaling Pathway
The following diagram illustrates the role of BDK in the BCAA metabolic pathway and the effect of its inhibition.
Caption: BDK signaling pathway in BCAA metabolism.
Experimental Protocols
The following are generalized protocols for the synthesis of this compound and for a BDK inhibition assay. These should be adapted and optimized based on specific laboratory conditions and available starting materials.
Synthesis of this compound
This synthesis is analogous to the preparation of other substituted benzo[b]thiophene-2-carboxylic acids. A potential route starts from 2,6-difluorobenzaldehyde.
Caption: Synthetic workflow for this compound.
Materials:
-
2,6-Difluorobenzaldehyde
-
Ethyl thioglycolate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Synthesis of Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate:
-
To a solution of 2,6-difluorobenzaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and ethyl thioglycolate (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude ethyl 4-fluorobenzo[b]thiophene-2-carboxylate, which can be purified by column chromatography.
-
-
Saponification to this compound:
-
Dissolve the ethyl 4-fluorobenzo[b]thiophene-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat (e.g., 50 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield this compound.
-
BDK Inhibition Assay (FRET-based)
This protocol describes a general fluorescence resonance energy transfer (FRET)-based assay to measure the inhibition of BDK.
Materials:
-
Recombinant human BDK enzyme
-
FRET peptide substrate (e.g., a peptide containing the BDK phosphorylation site labeled with a FRET donor and acceptor pair)
-
ATP
-
Assay buffer (e.g., HEPES buffer containing MgCl₂, DTT, and a surfactant like Brij-35)
-
Test compounds (dissolved in DMSO)
-
384-well microplates
-
Plate reader capable of measuring FRET
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Create a serial dilution of the test compound in the assay buffer.
-
Prepare solutions of BDK enzyme, FRET peptide substrate, and ATP in the assay buffer at the desired concentrations.
-
-
Assay Protocol:
-
Add a small volume (e.g., 5 µL) of the diluted test compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Add the BDK enzyme solution (e.g., 5 µL) to all wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the FRET peptide substrate and ATP (e.g., 10 µL).
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA in buffer).
-
-
Data Acquisition and Analysis:
-
Measure the FRET signal on a compatible plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: BDK inhibition assay workflow.
Conclusion
This compound represents a valuable and versatile building block in medicinal chemistry. Its potential as a scaffold for kinase inhibitors, particularly for BDK, highlights its importance in the development of novel therapeutics for metabolic and other diseases. The strategic use of fluorine substitution offers a powerful tool for optimizing the pharmacological properties of drug candidates. The provided protocols offer a starting point for researchers to explore the synthesis and biological evaluation of derivatives based on this promising scaffold.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. appretech.com [appretech.com]
- 5. This compound – porphyrin-systems [porphyrin-systems.com]
- 6. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a benzothiophene-flavonol halting miltefosine and antimonial drug resistance in Leishmania parasites through the application of medicinal chemistry, screening and genomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Fluorobenzo[b]thiophene-2-carboxylic Acid Derivatives
Application Notes
Overview of Biological Activity
Benzo[b]thiophene-2-carboxylic acid and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. While data on the 4-fluoro substituted variant is scarce, studies on other halogenated isomers, such as the 6-chloro and 6-fluoro derivatives, have demonstrated notable biological potential, particularly as antimicrobial agents.
Derivatives of the closely related 6-fluorobenzo[b]thiophene-2-carboxylic acid have been synthesized and evaluated for their activity against multidrug-resistant bacteria, specifically Staphylococcus aureus (S. aureus). These findings suggest that the fluorinated benzo[b]thiophene scaffold could be a promising starting point for the development of new anti-infective agents.
Potential Therapeutic Areas
-
Antimicrobial Agents: Based on the activity of related isomers, 4-fluorobenzo[b]thiophene-2-carboxylic acid derivatives could be investigated for their efficacy against a range of bacterial and fungal pathogens. The acylhydrazone derivatives, in particular, have shown promise against multidrug-resistant strains of S. aureus.[1]
-
Anticancer Agents: Other substituted benzo[b]thiophene derivatives have been explored for their anticancer properties. For instance, derivatives of benzo[b]thiophene-3-carboxylic acid have been shown to target the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis.[2][3]
-
Enzyme Inhibitors: The benzo[b]thiophene scaffold is present in molecules that act as enzyme inhibitors. For example, certain derivatives have been identified as inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), an important target in metabolic diseases.
Structure-Activity Relationships (SAR)
The biological activity of benzo[b]thiophene derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, binding affinity, and membrane permeability. The high electronegativity of fluorine can lead to altered electronic properties and the potential for new interactions with biological targets.[4] The specific impact of a fluorine atom at the 4-position would need to be experimentally determined and compared with other positional isomers to establish a clear structure-activity relationship.
Quantitative Data Summary
The following table summarizes the antimicrobial activity of a series of acylhydrazone derivatives of the isomeric 6-fluorobenzo[b]thiophene-2-carboxylic acid against different strains of S. aureus. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | Derivative Structure | S. aureus ATCC 29213 MIC (µg/mL) | S. aureus MRSA 2 MIC (µg/mL) | S. aureus DAP-R 1 MIC (µg/mL) |
| II.b | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | 4 | 4 | 4 |
Data extracted from a study on 6-substituted benzo[b]thiophene derivatives and presented here as a reference for potential activity.[1]
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis and biological evaluation of benzo[b]thiophene-2-carboxylic acid derivatives, adapted from studies on the 6-fluoro isomer.
Synthesis of 6-Fluorobenzo[b]thiophene-2-carboxylic acid Acylhydrazone Derivatives
This protocol describes a two-step synthesis of acylhydrazone derivatives starting from the corresponding carboxylic acid.
Step 1: Synthesis of 6-Fluorobenzo[b]thiophene-2-carbohydrazide
-
Esterification: To a solution of 6-fluorobenzo[b]thiophene-2-carboxylic acid in ethanol, add a catalytic amount of sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting ethyl 6-fluorobenzo[b]thiophene-2-carboxylate by chromatography.
-
Hydrazinolysis: Dissolve the purified ester in ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture to allow the hydrazide product to precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry to yield 6-fluorobenzo[b]thiophene-2-carbohydrazide.
Step 2: Synthesis of Acylhydrazone Derivatives
-
Dissolve 6-fluorobenzo[b]thiophene-2-carbohydrazide in ethanol.
-
Add a stoichiometric amount of the desired aromatic or heteroaromatic aldehyde.
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain the final acylhydrazone derivative.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain (e.g., S. aureus) overnight on an appropriate agar plate.
-
Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve the final desired inoculum concentration in the microplate wells.
-
-
Preparation of Compound Stock Solutions:
-
Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Add the diluted bacterial inoculum to each well.
-
Include a positive control (broth with bacteria and no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
Visualizations
Below are diagrams illustrating the experimental workflow for the synthesis and antimicrobial evaluation of the described derivatives.
Caption: Synthetic pathway for acylhydrazone derivatives.
Caption: Workflow for antimicrobial susceptibility testing.
References
Application Notes and Protocols: 4-Fluorobenzo[b]thiophene-2-carboxylic acid in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The benzo[b]thiophene-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its rigid, planar structure and potential for diverse functionalization make it an attractive starting point for the design of targeted therapeutics. In the context of kinase inhibitor development, derivatives of this scaffold have shown promise in modulating the activity of key enzymes in cellular signaling pathways.
While direct examples of kinase inhibitors synthesized from 4-fluorobenzo[b]thiophene-2-carboxylic acid are not extensively documented in publicly available literature, the therapeutic potential of this class of molecules is highlighted by studies on closely related analogs. For instance, derivatives of benzo[b]thiophene-2-carboxylic acid have been identified as potent allosteric inhibitors of Branched-Chain α-ketoacid Dehydrogenase Kinase (BDK)[1]. BDK is a crucial regulator of branched-chain amino acid (BCAA) metabolism, and its inhibition is a therapeutic strategy for metabolic diseases like Maple Syrup Urine Disease. The analog, 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid, was investigated in these studies, underscoring the relevance of the fluorinated benzo[b]thiophene core[1].
Furthermore, 4-substituted benzo[b]thiophene-2-carboxamidines have been developed as potent and selective inhibitors of urokinase-type plasminogen activator (uPA), a serine protease with a critical role in cancer cell invasion and metastasis[2][3][4]. Although not a traditional kinase, uPA's role in signaling cascades that promote cancer progression makes its inhibitors relevant to cancer therapy.
The 4-fluoro substituent on the benzo[b]thiophene ring offers several advantages in drug design. The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the physicochemical properties of the molecule to improve its pharmacokinetic profile.
This document provides a representative protocol for the synthesis of N-aryl-4-fluorobenzo[b]thiophene-2-carboxamides, a common structural motif in kinase inhibitors, using this compound as the starting material. It also presents data on related compounds to illustrate the potential of this scaffold and outlines the BDK signaling pathway as a relevant biological context.
Data Presentation
The following table summarizes the inhibitory activity of a representative benzo[b]thiophene-2-carboxylic acid derivative and related compounds against their respective kinase targets.
| Compound Name | Target Kinase | IC50 (µM) | Reference |
| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | Branched-Chain α-ketoacid Dehydrogenase Kinase (BDK) | 3.19 | [1] |
| 4-Iodo-benzo[b]thiophene-2-carboxamidine (Compound 1) | Urokinase-type Plasminogen Activator (uPA) | 0.32 | [2][3] |
| 4-(Phenylethynyl)-benzo[b]thiophene-2-carboxamidine (Compound 2) | Urokinase-type Plasminogen Activator (uPA) | 0.133 | [2] |
| 4-((E)-2-Phenylvinyl)-benzo[b]thiophene-2-carboxamidine (Compound 3) | Urokinase-type Plasminogen Activator (uPA) | 0.070 | [2] |
Note: The compounds listed are structurally related to this compound and demonstrate the potential of the broader scaffold in kinase and protease inhibition.
Signaling Pathway and Experimental Workflow
BDK Signaling Pathway in BCAA Metabolism
Caption: Allosteric inhibition of BDK by benzothiophene carboxylates.
General Workflow for Synthesis of N-Aryl-4-fluorobenzo[b]thiophene-2-carboxamides
Caption: Synthetic workflow for potential kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of N-(substituted phenyl)-4-fluorobenzo[b]thiophene-2-carboxamide
This protocol describes a general method for the synthesis of a library of potential kinase inhibitors via amide coupling of this compound with various substituted anilines.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline, 3-chloroaniline, etc.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen atmosphere setup
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(substituted phenyl)-4-fluorobenzo[b]thiophene-2-carboxamide.
-
Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase. This example is based on a typical luminescence-based kinase assay.
Materials:
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Recombinant active kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor compound in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In each well of the microplate, prepare the kinase reaction mixture by adding the kinase assay buffer, the recombinant kinase, and the specific substrate.
-
Initiation of Reaction: Add the diluted inhibitor compound or DMSO (as a vehicle control) to the wells. Initiate the kinase reaction by adding ATP. The final volume should be consistent across all wells.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified period (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction and detect the amount of ATP remaining using a luminescent assay kit (e.g., Kinase-Glo®). This is done by adding the detection reagent to each well.
-
Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is inversely correlated with kinase activity.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Disclaimer: The provided protocols are intended as general guidance. Researchers should adapt these methods based on the specific properties of their compounds and target kinases, and consult relevant literature for detailed experimental conditions.
References
- 1. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines: an important new class of selective synthetic urokinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Evaluation of 4-Fluorobenzo[b]thiophene-2-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial potential of 4-Fluorobenzo[b]thiophene-2-carboxylic acid analogs. This document details their synthesis, summarizes their biological activity with a focus on quantitative data, and provides detailed experimental protocols for their evaluation. The emergence of multidrug-resistant pathogens necessitates the exploration of novel chemical scaffolds, and benzo[b]thiophene derivatives have shown promise as a versatile platform for the development of new antimicrobial agents.
I. Introduction and Rationale
Benzo[b]thiophenes are a class of sulfur-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. The incorporation of a fluorine atom at the 4-position of the benzo[b]thiophene ring, combined with a carboxylic acid moiety at the 2-position, presents a unique scaffold for the development of novel antimicrobial agents. The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the entire ring system, potentially enhancing interactions with biological targets. The carboxylic acid group provides a handle for further derivatization to modulate pharmacokinetic and pharmacodynamic properties. This document serves as a guide for researchers interested in exploring the antimicrobial applications of this promising class of compounds.
II. Data Presentation: Antimicrobial Activity of Benzo[b]thiophene Analogs
While specific data for this compound analogs are not extensively available in the public literature, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for structurally related benzo[b]thiophene and thiophene derivatives to provide a comparative baseline for expected antimicrobial activity.
Table 1: Antibacterial Activity of Substituted Benzo[b]thiophene and Tetrahydrobenzothiophene Derivatives
| Compound ID | Structure/Description | Test Organism | MIC (µg/mL) | Reference |
| 3c | 2-(4-Fluorobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | Not Specified | Not Specified | [1] |
| 3n | 6-Ethyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | Not Specified | Not Specified | [1] |
| II.b | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (MRSA) | 4 | [2] |
| II.b | Staphylococcus aureus (Daptomycin-resistant) | 4 | [2] | |
| 25 | 1-(3-Chlorobenzo[b]thiophen-2-yl)cyclohexan-1-ol | Bacillus cereus | 16 | [3] |
| 25 | Staphylococcus aureus | 16 | [3] | |
| 25 | Enterococcus faecalis | 16 | [3] | |
| 26 | 1-(3-Bromobenzo[b]thiophen-2-yl)cyclohexan-1-ol | Bacillus cereus | 16 | [3] |
| 26 | Staphylococcus aureus | 16 | [3] | |
| 26 | Enterococcus faecalis | 16 | [3] |
Table 2: Antifungal Activity of Substituted Benzo[b]thiophene Derivatives
| Compound ID | Structure/Description | Test Organism | MIC (µg/mL) | Reference |
| 25 | 1-(3-Chlorobenzo[b]thiophen-2-yl)cyclohexan-1-ol | Candida albicans | 16 | [3] |
| 26 | 1-(3-Bromobenzo[b]thiophen-2-yl)cyclohexan-1-ol | Candida albicans | 16 | [3] |
| 19 | (3-Chlorobenzo[b]thiophen-2-yl)methanol | Candida albicans | 128 | [3] |
III. Experimental Protocols
The following are detailed methodologies for the synthesis and antimicrobial evaluation of this compound analogs.
A. General Synthesis of this compound
A plausible synthetic route to the target compound can be adapted from known procedures for related benzo[b]thiophene-2-carboxylic acids.
Caption: Synthetic pathway for this compound.
Protocol:
-
Cyclization: To a solution of 2-bromo-6-fluorobenzaldehyde (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add methyl thioglycolate (1.1 equivalents) and potassium carbonate (2.5 equivalents).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the intermediate ester.
-
Hydrolysis: Dissolve the crude intermediate ester in a mixture of ethanol and water.
-
Add sodium hydroxide (2-3 equivalents) and reflux the mixture for 2-4 hours.
-
After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry to yield this compound. Further purification can be achieved by recrystallization.
B. Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[4]
Caption: Workflow for the broth microdilution assay.
Materials:
-
Synthesized this compound analogs
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
0.5 McFarland turbidity standard
-
Microplate reader (optional)
Protocol:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
Serial Dilution: Add 100 µL of sterile broth to each well of a 96-well plate. Add a specific volume of the compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve the desired final inoculum concentration in the wells (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Inoculate each well (except for the negative control) with the prepared microbial suspension. Include a positive control (microorganism and broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
C. Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
Protocol:
-
Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates.
-
Inoculation: Spread a standardized inoculum of the test microorganism evenly over the agar surface.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the test compound solution (at a known concentration) into each well. Include positive (standard antibiotic) and negative (solvent) controls.
-
Incubation: Incubate the plates under suitable conditions.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone diameter indicates greater antimicrobial activity.
IV. Potential Mechanism of Action
The precise mechanism of action for this compound analogs is yet to be elucidated. However, based on studies of related thiophene derivatives, potential molecular targets can be hypothesized. For instance, some thiophene compounds have been shown to interact with bacterial DNA gyrase B, an essential enzyme involved in DNA replication.[5] The benzo[b]thiophene scaffold itself is known to be a pharmacophore in various biologically active molecules, and its derivatives might act through multiple mechanisms.
Caption: Hypothesized mechanism of action for this compound analogs.
Further studies, such as enzyme inhibition assays and molecular docking, are required to confirm the specific molecular targets and signaling pathways affected by these compounds.
V. Conclusion
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic accessibility and the potential for diverse functionalization at the carboxylic acid position allow for the creation of a library of analogs for comprehensive antimicrobial screening. The protocols and comparative data presented in these application notes provide a foundational framework for researchers to synthesize, evaluate, and further investigate the therapeutic potential of this class of compounds in the ongoing fight against infectious diseases.
References
- 1. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Anticancer Research Involving 4-Fluorobenzo[b]thiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
While direct and extensive anticancer research on 4-Fluorobenzo[b]thiophene-2-carboxylic acid is not widely available in public literature, preliminary studies on its derivatives, such as ethyl 4-fluorobenzo[b]thiophene-2-carboxylate, suggest potential as an anticancer agent through the inhibition of tumor cell proliferation and induction of apoptosis[1]. The broader family of benzo[b]thiophene derivatives has demonstrated significant anticancer activities, offering valuable insights into potential mechanisms and experimental approaches for evaluating this compound. These derivatives have been shown to target various cancer cell lines and signaling pathways, including the RhoA/ROCK pathway, and induce apoptosis through intrinsic and extrinsic pathways. This document provides a detailed guide for researchers interested in investigating the anticancer properties of this compound, based on methodologies and findings from studies on closely related compounds.
Potential Anticancer Mechanisms
Based on research into its derivatives, this compound may exhibit anticancer effects through several mechanisms:
-
Induction of Apoptosis: Thiophene derivatives have been shown to induce apoptosis in cancer cells by triggering both intrinsic and extrinsic pathways. This can involve the generation of reactive oxygen species (ROS), mitochondrial membrane depolarization, and activation of caspases[2][3].
-
Cell Cycle Arrest: By interfering with the cell cycle, the compound could halt the proliferation of cancer cells.
-
Inhibition of Signaling Pathways: Derivatives of benzo[b]thiophene have been found to inhibit key signaling pathways involved in cancer cell proliferation, migration, and invasion, such as the RhoA/ROCK pathway[4][5].
Quantitative Data from Related Benzo[b]thiophene Derivatives
The following tables summarize the cytotoxic activities of various benzo[b]thiophene derivatives against different cancer cell lines, providing a reference for the potential efficacy of this compound.
Table 1: Cytotoxicity of Benzo[b]thiophene Derivatives in Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| b19 (a benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative) | MDA-MB-231 (Breast Cancer) | 2.7 | [5] |
| MCF-7 (Breast Cancer) | 2.0 | [5] | |
| A549 (Lung Cancer) | 4.8 | [5] | |
| b18 (a benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative) | MDA-MB-231 (Breast Cancer) | 6.4 | [5] |
| MCF-7 (Breast Cancer) | 9.8 | [5] | |
| A549 (Lung Cancer) | 22.9 | [5] | |
| b20 (a benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative) | MDA-MB-231 (Breast Cancer) | 5.8 | [5] |
| MCF-7 (Breast Cancer) | 3.4 | [5] | |
| A549 (Lung Cancer) | 21.4 | [5] | |
| b21 (a benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative) | MDA-MB-231 (Breast Cancer) | 3.5 | [5] |
| MCF-7 (Breast Cancer) | 3.8 | [5] | |
| A549 (Lung Cancer) | 11.8 | [5] |
Table 2: Cytotoxicity of 3-iodo-2-phenylbenzo[b]thiophene (IPBT)
| Cancer Cell Line | EC50 (µM) |
| MDA-MB-231 (Breast Cancer) | 126.67 |
| HepG2 (Liver Cancer) | 67.04 |
| LNCaP (Prostate Cancer) | 127.59 |
| Caco-2 (Colon Cancer) | 63.74 |
| Panc-1 (Pancreatic Cancer) | 76.72 |
| HeLa (Cervical Cancer) | 146.75 |
| Ishikawa (Endometrial Cancer) | 110.84 |
Data for IPBT is presented as EC50 values.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer activity of this compound, adapted from studies on its derivatives.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the compound on cancer cells.
Workflow:
Cell Viability Assay Workflow
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by the compound.
Workflow:
Apoptosis Assay Workflow
Methodology:
-
Cell Seeding and Treatment: Seed cancer cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. The cell populations can be distinguished as follows:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Signaling Pathway Analysis
Based on the activity of related compounds, the RhoA/ROCK pathway is a potential target.
Potential RhoA/ROCK Signaling Pathway
Hypothesized RhoA/ROCK Pathway Inhibition
Western Blotting Protocol
This protocol is for assessing the effect of the compound on the expression and phosphorylation of proteins in the RhoA/ROCK pathway.
Methodology:
-
Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against RhoA, ROCK, phospho-MLC, and total MLC overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software to determine the relative protein expression levels.
Conclusion
While direct evidence for the anticancer activity of this compound is limited, the promising results from its derivatives provide a strong rationale for its investigation. The protocols and data presented here offer a comprehensive framework for researchers to explore its potential as a novel anticancer agent. Further studies are warranted to elucidate its precise mechanisms of action and to evaluate its efficacy in preclinical models.
References
- 1. Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate | 1263280-02-9 | Benchchem [benchchem.com]
- 2. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Fluorobenzo[b]thiophene-2-carboxylic Acid in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Fluorobenzo[b]thiophene-2-carboxylic acid as a fragment in fragment-based drug discovery (FBDD). This document includes its physicochemical properties, a hypothetical application in the discovery of protein kinase inhibitors, detailed experimental protocols for screening and validation, and a synthesis method.
Introduction to this compound in FBDD
Fragment-based drug discovery is a powerful methodology for the identification of novel lead compounds. It begins with the screening of low molecular weight compounds, typically less than 300 Da, which generally exhibit weak binding affinity to the target protein. These initial hits provide a starting point for optimization into more potent and selective drug candidates.
This compound is an attractive fragment for FBDD due to its desirable physicochemical properties, including a molecular weight of 196.20 g/mol , and its rigid bicyclic core which can provide a well-defined starting point for structure-based design. The presence of a fluorine atom allows for sensitive detection in ¹⁹F NMR-based screening methods and can contribute to favorable binding interactions.
Hypothetical Case Study: Targeting Protein Kinase X
For the purpose of these application notes, we present a hypothetical case study where this compound was identified as a fragment hit against Protein Kinase X (PKX), a key enzyme in a cancer-related signaling pathway.
Signaling Pathway of Protein Kinase X
Caption: Hypothetical signaling cascade involving Protein Kinase X (PKX).
Data Presentation
The following tables summarize the hypothetical quantitative data for this compound as a fragment inhibitor of PKX.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₅FO₂S |
| Molecular Weight | 196.20 g/mol |
| CAS Number | 310466-37-6 |
| Purity | >98% |
Table 2: Biophysical Screening and In Vitro Assay Results (Hypothetical Data)
| Assay Type | Parameter | Result |
| ¹⁹F NMR Screening | Hit Identified | Yes |
| Surface Plasmon Resonance (SPR) | K_D | 850 µM |
| Isothermal Titration Calorimetry (ITC) | K_D | 790 µM |
| PKX Inhibition Assay | IC₅₀ | 650 µM |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known synthesis of a related derivative.
Workflow for Synthesis
Caption: Synthetic workflow for the target compound.
Materials:
-
3-Amino-4-fluorobenzo[b]thiophene-2-carboxylate
-
Concentrated hydrochloric acid (HCl)
-
Glacial acetic acid (HOAc)
-
Sodium nitrite (NaNO₂)
-
Sulfur dioxide (SO₂)
-
Copper(I) chloride (CuCl)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Organic solvents (e.g., Dichloromethane, Ethyl acetate)
-
Dry ice-ethanol bath
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Diazotization:
-
To a stirred mixture of concentrated HCl and glacial acetic acid, add 3-Amino-4-fluorobenzo[b]thiophene-2-carboxylate.
-
Cool the mixture to -10 °C using a dry ice-ethanol bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below -5 °C.
-
-
Formation of Sulfonyl Chloride:
-
In a separate vessel, prepare a solution of SO₂ saturated in acetic acid containing CuCl.
-
Slowly add the cold diazonium salt solution from the previous step to the SO₂/CuCl solution.
-
Allow the reaction to proceed until completion, monitored by thin-layer chromatography (TLC).
-
-
Hydrolysis to Carboxylic Acid:
-
Isolate the crude methyl 3-(chlorosulfonyl)-4-fluorobenzo[b]thiophene-2-carboxylate.
-
Dissolve the crude product in a suitable solvent and add an aqueous solution of NaOH.
-
Heat the mixture under reflux until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with HCl to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain this compound.
-
Recrystallize from a suitable solvent system for purification.
-
¹⁹F NMR-Based Fragment Screening
Workflow for ¹⁹F NMR Screening
Caption: Workflow for ¹⁹F NMR-based fragment screening.
Materials:
-
Purified Protein Kinase X (PKX)
-
This compound and other fluorine-containing fragments
-
NMR buffer (e.g., 50 mM Phosphate buffer, pH 7.4, 150 mM NaCl, 10% D₂O)
-
NMR tubes
-
NMR spectrometer with a fluorine probe
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of purified PKX to a final concentration of 10-50 µM in the NMR buffer.
-
Prepare stock solutions of fragment cocktails, with each fragment at a concentration of 10-20 mM in a suitable solvent (e.g., DMSO-d₆). This compound would be included in one of these cocktails. The final concentration of each fragment in the NMR sample is typically 100-500 µM.
-
-
NMR Data Acquisition:
-
Acquire a reference ¹⁹F NMR spectrum of the fragment cocktail in the absence of the protein.
-
Add the protein to the fragment cocktail and acquire a second ¹⁹F NMR spectrum.
-
-
Data Analysis:
-
Compare the spectra with and without the protein.
-
Look for changes in the ¹⁹F signal of this compound, such as line broadening, chemical shift perturbation, or a decrease in signal intensity, which are indicative of binding.
-
-
Hit Deconvolution and Validation:
-
If a hit is observed in a cocktail, prepare individual samples of each fragment from that cocktail with the protein to identify the specific binder.
-
Confirm the binding of this compound individually with the protein.
-
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified PKX
-
This compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the purified PKX over the activated surface to immobilize it via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the fragment solutions over the immobilized PKX surface, from the lowest to the highest concentration.
-
Record the sensorgrams, which show the change in response units (RU) over time.
-
-
Data Analysis:
-
Fit the steady-state binding responses to a 1:1 binding model to determine the equilibrium dissociation constant (K_D).
-
PKX Inhibition Assay (Kinase Glo® Assay)
Materials:
-
Protein Kinase X (PKX)
-
Substrate for PKX
-
ATP
-
Kinase Glo® Luminescent Kinase Assay Kit
-
This compound
-
Assay buffer
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Assay Setup:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, add the assay buffer, PKX, and the substrate.
-
Add the different concentrations of the fragment to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for the desired reaction time.
-
-
Detection:
-
Stop the reaction and detect the remaining ATP using the Kinase Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the fragment.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
This compound represents a valuable fragment for FBDD campaigns, particularly for targets amenable to screening by ¹⁹F NMR. Its rigid scaffold and potential for chemical elaboration make it an excellent starting point for the development of potent and selective inhibitors. The protocols outlined in these application notes provide a framework for the identification, validation, and characterization of this and similar fragments in a drug discovery setting.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluorobenzo[b]thiophene-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluorobenzo[b]thiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is the reaction of 2-bromo-6-fluorobenzaldehyde with mercaptoacetic acid in the presence of a base, followed by intramolecular cyclization. This approach is advantageous due to the commercial availability of the starting materials.
Q2: I am observing low yields in my cyclization step. What are the potential causes?
Low yields in the synthesis of benzothiophene derivatives can often be attributed to several factors, including incomplete initial reaction between the aldehyde and mercaptoacetic acid, suboptimal reaction temperature, or inappropriate choice of base and solvent. Careful optimization of these parameters is crucial for a successful synthesis.
Q3: My final product is impure, showing multiple spots on TLC. How can I improve its purity?
Product impurity is a frequent challenge. Common impurities can include unreacted starting materials, intermediate products, or byproducts from side reactions. Effective purification can typically be achieved through recrystallization from a suitable solvent system, such as ethanol/water or toluene. Column chromatography can also be employed for more challenging separations.
Q4: Are there alternative synthetic strategies for this molecule?
Yes, other routes exist. One alternative involves the palladium-catalyzed cross-coupling of a suitable ortho-halo-fluorobenzene derivative with a thiophene-2-carboxylic acid synthon. Another approach is the electrophilic cyclization of a corresponding fluorinated aryl thioether precursor. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction of 2-bromo-6-fluorobenzaldehyde with mercaptoacetic acid. | Ensure equimolar or a slight excess of mercaptoacetic acid. Monitor the reaction progress by TLC to confirm the consumption of the aldehyde. |
| Suboptimal reaction temperature for cyclization. | The optimal temperature for cyclization can vary. Experiment with a range of temperatures, for example, from 80°C to 120°C. | |
| Incorrect choice of base or solvent. | Sodium hydroxide or potassium carbonate are commonly used bases. Solvents like DMF or DMSO are often effective. Consider screening different base/solvent combinations. | |
| Impure Product | Presence of unreacted starting materials. | Improve the efficiency of the initial reaction as suggested above. For purification, consider an initial wash of the crude product with a solvent that selectively dissolves the starting materials but not the product. |
| Formation of byproducts. | Byproduct formation can be minimized by controlling the reaction temperature and ensuring an inert atmosphere (e.g., using nitrogen or argon) to prevent oxidative side reactions. | |
| Ineffective purification. | For recrystallization, screen various solvents to find one that provides good solubility at high temperatures and poor solubility at room temperature for your product. For column chromatography, optimize the eluent system to achieve good separation of the product from impurities. | |
| Reaction Stalls | Deactivation of the catalyst (if using a catalytic method). | Ensure the use of high-purity reagents and solvents. If using a palladium catalyst, ensure anaerobic conditions to prevent catalyst oxidation. |
| Insufficient activation for cyclization. | In some cases, a stronger base or a higher reaction temperature might be necessary to facilitate the intramolecular cyclization. |
Experimental Protocols
Protocol 1: Synthesis via Cyclization of 2-bromo-6-fluorobenzaldehyde and Mercaptoacetic Acid
-
Step 1: Condensation
-
To a solution of 2-bromo-6-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as DMF, add mercaptoacetic acid (1.1 eq).
-
Add a base, for example, potassium carbonate (2.5 eq), portion-wise while stirring.
-
Heat the reaction mixture at 80-90°C and monitor the reaction progress by TLC.
-
-
Step 2: Cyclization and Work-up
-
Once the starting material is consumed, increase the temperature to 100-110°C to induce cyclization.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
-
Step 3: Purification
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
Technical Support Center: Optimizing Reaction Conditions for 4-Fluorobenzo[b]thiophene-2-carboxylic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Fluorobenzo[b]thiophene-2-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method involves a two-step process:
-
Synthesis of Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate: This intermediate can be synthesized via a cyclization reaction. A general approach for analogous compounds involves the reaction of a substituted o-fluorobenzaldehyde with ethyl thioglycolate. For instance, the synthesis of the similar ethyl 6-fluorobenzo[b]thiophene-2-carboxylate is achieved by reacting 4-chloro-2-fluorobenzaldehyde with ethyl thioglycolate.[1] The direct precursor, Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate (CAS 1263280-02-9), is also commercially available, which can be a convenient starting point.
-
Hydrolysis to this compound: The ethyl ester is then hydrolyzed to the corresponding carboxylic acid, typically using a strong base like sodium hydroxide in an alcoholic solvent, followed by acidification.[1]
Q2: I am experiencing a low yield in the synthesis of the ethyl ester intermediate. What are the potential causes and how can I optimize the reaction?
Low yields in the synthesis of benzothiophene esters can often be attributed to several factors. For the synthesis of the analogous ethyl 6-fluorobenzo[b]thiophene-2-carboxylate, a yield of 21% has been reported.[1] Here are some troubleshooting tips to improve your yield:
-
Purity of Reactants and Solvent: Ensure all reactants and the solvent (e.g., DMSO or DMF) are anhydrous, as moisture can interfere with the reaction.
-
Reaction Temperature and Time: The reaction temperature is critical. For the analogous 6-fluoro isomer, the reaction is stirred at 80°C for 2 hours and then at room temperature overnight.[1] You may need to optimize the temperature and reaction time for the 4-fluoro isomer. Running small-scale trials at different temperatures (e.g., 60°C, 80°C, 100°C) and monitoring the reaction progress by TLC can help determine the optimal conditions.
-
Base Selection: Triethylamine is a commonly used base.[1] However, other organic or inorganic bases such as potassium carbonate could be explored to see if they improve the yield.
-
Purification Method: The purification of the ethyl ester can be challenging. For a similar compound, purification was achieved by chromatography on silica gel.[1] It is crucial to select an appropriate solvent system for chromatography to effectively separate the product from unreacted starting materials and byproducts.
Q3: The hydrolysis of the ethyl ester to the carboxylic acid is not going to completion. What can I do?
Incomplete hydrolysis can be a frustrating issue. Here are some suggestions:
-
Reaction Time: While many hydrolysis reactions are left overnight, some esters are more sterically hindered or electronically deactivated, requiring longer reaction times. Monitor the reaction using TLC until the starting material is no longer visible.
-
Concentration of Base: A 3N solution of NaOH has been used effectively for the hydrolysis of a similar substrate.[1] If the reaction is sluggish, you could consider cautiously increasing the concentration of the base or the number of equivalents used.
-
Co-solvent: While ethanol is a common solvent for this hydrolysis, using a co-solvent like THF or dioxane might improve the solubility of the ester and facilitate the reaction.
-
Temperature: Although many ester hydrolyses proceed well at room temperature, gentle heating (e.g., to 40-50°C) can sometimes accelerate the reaction without causing significant side product formation.
Q4: What are some common byproducts in benzothiophene synthesis and how can I minimize them?
Byproduct formation is a common challenge. In related palladium-catalyzed syntheses, such as the Sonogashira coupling, homocoupling of terminal alkynes is a frequent side reaction. To minimize this, ensure your reaction is thoroughly deoxygenated by purging with an inert gas like argon or nitrogen.
In the cyclization step to form the benzothiophene ring, side reactions can lead to a complex mixture. Careful control of the reaction temperature and stoichiometry of the reagents is crucial.
Q5: What is the best method for purifying the final product, this compound?
The final product is a solid. Recrystallization is often a highly effective method for purifying solid carboxylic acids. You will need to screen different solvents or solvent mixtures to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of aromatic carboxylic acids include ethanol, methanol, acetic acid, or mixtures with water.
If recrystallization does not provide a product of sufficient purity, column chromatography on silica gel can be employed. A polar eluent system, likely containing a small amount of acetic or formic acid to keep the carboxylic acid protonated and prevent tailing on the silica gel, would be a good starting point.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no yield of Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate | Impure or wet reactants/solvent | Use freshly distilled/dried solvents and ensure reactants are of high purity. |
| Suboptimal reaction temperature | Perform small-scale optimizations to find the ideal temperature. | |
| Incorrect base or base concentration | Experiment with different bases (e.g., K₂CO₃, DBU) and vary the equivalents. | |
| Incomplete hydrolysis of the ethyl ester | Insufficient reaction time | Monitor the reaction by TLC and allow it to run until the starting material is consumed. |
| Base is not strong enough or is in too low a concentration | Use a higher concentration of NaOH or consider a stronger base. Increase the equivalents of base used. | |
| Poor solubility of the ester | Try a different solvent or a co-solvent system (e.g., EtOH/THF). | |
| Product is difficult to purify | Presence of closely related impurities | For the final carboxylic acid, try recrystallization from various solvents. For the ester, optimize the mobile phase for column chromatography to achieve better separation. |
| Carboxylic acid is streaking on the silica gel column | Add a small amount of acetic or formic acid to the eluent. | |
| Formation of significant byproducts | Reaction conditions are too harsh | Try lowering the reaction temperature or using a milder base. |
| Oxygen contamination in cross-coupling reactions | Thoroughly degas the reaction mixture and maintain an inert atmosphere. |
Experimental Protocols
Synthesis of Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate (Adapted from a similar procedure for the 6-fluoro isomer)
This protocol is adapted from the synthesis of a closely related isomer and may require optimization.[1]
Materials:
-
2-Bromo-6-fluorobenzaldehyde (or a suitable precursor)
-
Ethyl thioglycolate
-
Triethylamine
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Pentane
-
Diethyl ether (Et₂O)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-6-fluorobenzaldehyde (1.0 eq.) in anhydrous DMSO.
-
Add ethyl thioglycolate (1.1 eq.) and triethylamine (3.0 eq.) to the solution.
-
Stir the reaction mixture at 80°C for 2-4 hours, monitoring the progress by TLC.
-
Allow the reaction to cool to room temperature and continue stirring overnight.
-
Pour the reaction mixture into ice-water and stir vigorously.
-
If a solid precipitates, filter, wash with water, and dry. If no solid forms, extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of pentane/diethyl ether).[1]
Hydrolysis of Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate to this compound
This is a general and robust procedure for the hydrolysis of benzothiophene esters.[1]
Materials:
-
Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate
-
Ethanol (EtOH)
-
3N Sodium hydroxide (NaOH) solution
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate (1.0 eq.) in ethanol.
-
Add a 3N solution of sodium hydroxide (2.0 eq.).
-
Stir the solution at room temperature overnight. Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dilute the residue with water and acidify to a low pH (e.g., pH 2-3) with 1N HCl.
-
A precipitate of the carboxylic acid should form. Extract the aqueous mixture with ethyl acetate.
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Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of the analogous 6-Fluorobenzo[b]thiophene-2-carboxylic acid , which can serve as a starting point for optimizing the synthesis of the 4-fluoro isomer.[1]
| Reaction Step | Reactants | Solvent | Base | Temperature | Time | Yield | Purification |
| Ester Synthesis | 4-Chloro-2-fluorobenzaldehyde, Ethyl thioglycolate | DMSO | Triethylamine | 80°C then RT | 2h then overnight | 21% | Column Chromatography (Pentane/Et₂O) |
| Hydrolysis | Ethyl 6-fluorobenzo[b]thiophene-2-carboxylate, NaOH | EtOH | NaOH | Room Temperature | Overnight | 75% | Extraction and concentration |
Visualizing the Workflow
Below is a diagram illustrating the general synthetic workflow for this compound.
Caption: Synthetic workflow for this compound.
This troubleshooting guide provides a comprehensive overview to aid in the successful synthesis and optimization of this compound. Remember that direct analogues may require some adjustments to the provided protocols for optimal results. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
References
Technical Support Center: 4-Fluorobenzo[b]thiophene-2-carboxylic Acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluorobenzo[b]thiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
The most common purification methods for this compound, a solid organic compound, are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. Sublimation can also be a viable option for this class of compounds, particularly for achieving very high purity on a small scale.
Q2: How do I choose the right solvent for recrystallization?
Selecting an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[1] For carboxylic acids like this compound, polar solvents are generally a good starting point. It is often a process of empirical testing with small amounts of material. A mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can also be effective.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To troubleshoot this:
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Increase the solvent volume: The concentration of the compound may be too high. Add more hot solvent to fully dissolve the oil.
-
Lower the temperature: Ensure the boiling point of the solvent is lower than the melting point of your compound (The melting point of this compound is reported as 217-220 °C).
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Change the solvent system: Use a solvent with a lower boiling point or a different polarity.
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Promote slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation over crystallization.[2]
Q4: I am seeing streaks or tailing on my TLC plate when analyzing my column chromatography fractions. What does this indicate?
For carboxylic acids, streaking on a silica gel TLC plate is common. This is because the polar carboxylic acid group interacts strongly with the polar silica gel. To mitigate this:
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Acidify the mobile phase: Add a small amount of a volatile acid, such as acetic acid (0.1-1%), to the eluent. This protonates the carboxylic acid, reducing its interaction with the silica gel and resulting in sharper spots.
-
Use a more polar solvent system: A more polar mobile phase can help to move the compound more effectively up the plate.
-
Consider a different stationary phase: If streaking persists, consider using a different stationary phase, such as alumina or reverse-phase silica.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve | - Insufficient solvent.- Incorrect solvent choice. | - Add more solvent in small increments.- Try a different solvent or a mixed solvent system. |
| No crystals form upon cooling | - Too much solvent was used.- The solution is not saturated. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound. |
| Low recovery of pure compound | - The compound is partially soluble in the cold solvent.- Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath before filtration.[1]- Use a minimal amount of cold solvent to wash the crystals.- Preheat the funnel and filter paper before hot filtration to prevent the compound from crashing out. |
| Colored impurities in crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- A second recrystallization may be necessary. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of compounds | - Inappropriate solvent system.- Column was not packed properly. | - Optimize the eluent polarity using TLC analysis first.- Ensure the silica gel is packed uniformly without cracks or bubbles.[3] |
| Compound is stuck on the column | - The eluent is not polar enough.- Strong interaction between the carboxylic acid and silica gel. | - Gradually increase the polarity of the mobile phase.- Add a small percentage of acetic or formic acid to the eluent to reduce tailing.[4] |
| Cracked or channeled column bed | - The column ran dry.- Improper packing. | - Always keep the solvent level above the top of the silica gel.[3]- Repack the column carefully. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures with water or hexanes) to find a suitable system where the compound is soluble when hot and insoluble when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a boiling chip. Add the chosen solvent portion-wise while heating the mixture on a hot plate with stirring until the solid just dissolves.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[1]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to dry completely in the air or in a vacuum oven.
Protocol 2: Flash Column Chromatography of this compound
-
TLC Analysis: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good solvent system will give the desired compound an Rf value of approximately 0.3. A mixture of hexanes and ethyl acetate with 0.5% acetic acid is a common starting point for carboxylic acids.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[3][5]
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.
-
Gradient Elution (if necessary): If the compound is slow to elute, the polarity of the solvent can be gradually increased (e.g., by increasing the percentage of ethyl acetate).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting common recrystallization issues.
References
Technical Support Center: Recrystallization of 4-Fluorobenzo[b]thiophene-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 4-Fluorobenzo[b]thiophene-2-carboxylic acid. It includes troubleshooting advice, frequently asked questions, a detailed experimental protocol, and data on suitable solvents.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not supersaturated.[1] 2. The solution has become super-saturated, but crystal nucleation has not initiated.[1] 3. The cooling process is too slow. | 1. Reduce the solvent volume by gentle heating and evaporation, then allow the solution to cool again.[1][2] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the compound.[1] 3. Cool the flask in an ice-water bath to promote nucleation. |
| The compound "oils out" instead of crystallizing. | 1. The melting point of the compound is lower than the boiling point of the solvent. 2. The solution is cooling too rapidly.[3] 3. High levels of impurities are present, depressing the melting point.[1] | 1. Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and cool slowly.[1][3] 2. Allow the solution to cool at a slower rate. Insulate the flask to ensure gradual cooling.[1] 3. Consider pre-purification by another method, such as column chromatography, or perform a hot filtration to remove insoluble impurities. |
| Low recovery of purified crystals. | 1. Too much solvent was used, leaving a significant amount of the product in the mother liquor.[2][3] 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent that was not cold enough. | 1. Concentrate the mother liquor and cool to obtain a second crop of crystals.[2] 2. Use a heated funnel for hot filtration and ensure the solution is saturated but not super-saturated before filtering. 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Crystals are colored or appear impure. | 1. Colored impurities are present in the crude material. 2. The crystallization process was too rapid, trapping impurities within the crystal lattice.[3] | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. 2. Ensure a slow cooling rate to allow for the formation of pure crystals. |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the recrystallization of this compound?
Q2: How can I choose a suitable solvent system for recrystallization?
A2: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures. A rule of thumb is that solvents with similar functional groups to the compound of interest are often good solubilizers.[5]
Q3: My compound is an acid. Can I use a reactive solvent?
A3: It is crucial to use a solvent that does not react with the this compound.[7] For instance, using a basic solvent would lead to salt formation. Inert solvents are always the preferred choice for recrystallization.
Q4: What is the purpose of using a mixed solvent system?
A4: A mixed solvent system, also known as a binary solvent system, is used when no single solvent provides the desired solubility characteristics.[2] Typically, the compound is dissolved in a "good" solvent in which it is highly soluble, and then a "poor" solvent, in which it is insoluble, is added dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly.
Experimental Protocol: Recrystallization of this compound
This protocol is a representative procedure and may require optimization based on the purity of the starting material and the specific equipment used.
-
Solvent Selection:
-
Place a small amount (10-20 mg) of the crude this compound into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and water) to each tube.
-
Observe the solubility at room temperature. A suitable solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes. An ideal solvent will dissolve the compound completely upon heating.
-
Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will yield a good quantity of crystals upon cooling.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate. Stir continuously until the solid is completely dissolved. Use the minimum amount of hot solvent necessary for complete dissolution.[8]
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature.[2] Do not disturb the flask during this period to promote the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
-
Recrystallization Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization process.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. athabascau.ca [athabascau.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. medical.mu.edu.iq [medical.mu.edu.iq]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Synthesis of 4-Fluorobenzo[b]thiophene-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluorobenzo[b]thiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method is the reaction of 2-bromo-6-fluorobenzaldehyde with ethyl thioglycolate, followed by an intramolecular cyclization and subsequent saponification of the resulting ester. This approach is advantageous due to the commercial availability of the starting materials.
Q2: What are the key steps in the synthesis of this compound from 2-bromo-6-fluorobenzaldehyde?
The synthesis typically involves three main stages:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of 2-bromo-6-fluorobenzaldehyde with ethyl thioglycolate in the presence of a base to form an intermediate thioether.
-
Intramolecular Cyclization: Base-mediated intramolecular condensation to form the benzo[b]thiophene ring system.
-
Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid product.
Q3: Why is the choice of base important in the cyclization step?
The base plays a crucial role in deprotonating the carbon alpha to the ester group in the thioether intermediate, which then acts as a nucleophile to attack the aldehyde, initiating the cyclization. A base that is too strong may lead to side reactions, while a weak base may result in an incomplete reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
Possible Causes:
-
Incomplete SNAr Reaction: The initial substitution reaction between 2-bromo-6-fluorobenzaldehyde and ethyl thioglycolate may not have gone to completion.
-
Inefficient Cyclization: The intramolecular condensation to form the benzothiophene ring may be slow or incomplete.
-
Suboptimal Reaction Temperature: The temperature for either the substitution or cyclization step may not be optimal.
-
Degradation of Starting Materials or Product: The reactants or the final product might be sensitive to the reaction conditions.
Troubleshooting Suggestions:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of intermediates and the final product.
-
Optimize Base and Solvent: Experiment with different bases (e.g., K2CO3, NaH, t-BuOK) and solvents (e.g., DMF, DMSO, THF) to improve the efficiency of the substitution and cyclization steps.
-
Adjust Temperature: Systematically vary the reaction temperature to find the optimal conditions for each step.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiolate intermediate.
Problem 2: Presence of Significant Byproducts
Common Byproducts and Their Identification:
| Byproduct Name | Possible Cause | Analytical Identification (LC-MS) | Mitigation Strategy |
| Unreacted 2-bromo-6-fluorobenzaldehyde | Incomplete SNAr reaction. | Presence of the starting material's molecular ion peak. | Increase reaction time, temperature, or use a stronger base for the SNAr step. |
| Diethyl thiodiglycolate | Self-condensation of ethyl thioglycolate. | Molecular ion peak corresponding to C8H14O4S2. | Add ethyl thioglycolate slowly to the reaction mixture. |
| 4-Fluorobenzo[b]thiophene (Decarboxylated Product) | High temperatures during reaction or workup. | Molecular ion peak corresponding to C8H5FS. | Avoid excessive heat, especially after the saponification step. |
| Smiles Rearrangement Product | Use of a very strong base. | Isomeric product with the same molecular weight. | Use a milder base for the cyclization. |
Troubleshooting Flowchart for Byproduct Identification and Mitigation:
Caption: Troubleshooting workflow for identifying and mitigating common byproducts.
Experimental Protocols
Synthesis of Ethyl 4-Fluorobenzo[b]thiophene-2-carboxylate
-
To a solution of 2-bromo-6-fluorobenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3) (1.5 eq).
-
Add ethyl thioglycolate (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Saponification to this compound
-
Dissolve the ethyl 4-fluorobenzo[b]thiophene-2-carboxylate in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer with concentrated HCl to a pH of 2-3, resulting in the precipitation of the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the final product.
Reaction Pathways
Proposed Synthetic Pathway:
Caption: Synthetic route to this compound.
Potential Byproduct Formation: Decarboxylation
Caption: Formation of the decarboxylated byproduct.
4-Fluorobenzo[b]thiophene-2-carboxylic acid solubility issues and solutions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding solubility issues encountered with 4-Fluorobenzo[b]thiophene-2-carboxylic acid. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is an organic compound that is structurally a carboxylic acid.[1] As such, its solubility is dictated by the interplay between its polar carboxylic acid group and its relatively nonpolar/hydrophobic benzothiophene core.[2] Generally, it is expected to have low solubility in water and non-polar solvents but better solubility in polar organic solvents.[2]
Q2: I am having trouble dissolving this compound in aqueous solutions. What is the likely cause?
The low aqueous solubility is expected due to the hydrophobic nature of the fused benzothiophene ring system. The carboxylic acid group provides some polarity, but it is often insufficient for significant solubility in neutral water. Like many carboxylic acids, its solubility in water is highly pH-dependent.[2][3]
Q3: What organic solvents are recommended for dissolving this compound?
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
It may also show some solubility in polar protic solvents like methanol, ethanol, and isopropanol, especially with heating.[6]
Q4: How can I improve the aqueous solubility of this compound for my experiments?
The most effective method to increase aqueous solubility is through pH adjustment to deprotonate the carboxylic acid and form a more soluble salt.[3] Adding a base (e.g., sodium hydroxide, potassium hydroxide) to raise the pH above the compound's pKa will significantly increase its solubility in water.[7] The use of co-solvents like DMSO or ethanol in the aqueous buffer can also help.[3]
Troubleshooting Guides
Issue 1: Compound precipitates when my DMSO stock solution is diluted in an aqueous buffer.
This is a common issue when a compound is highly soluble in an organic solvent but poorly soluble in water. The DMSO keeps it in solution, but upon dilution, the compound crashes out as it comes into contact with the aqueous environment.
Solutions:
-
Lower the Stock Concentration: Try preparing a less concentrated stock solution in DMSO.
-
Modify the Dilution Method: While vigorously vortexing the aqueous buffer, add the DMSO stock solution dropwise. This can help prevent localized high concentrations that lead to precipitation.[8]
-
Use a Co-solvent in the Final Solution: Ensure your final aqueous solution contains a small percentage of a co-solvent (e.g., 1-5% DMSO) to help maintain solubility.
-
Adjust the pH of the Aqueous Buffer: If your experiment allows, increase the pH of the buffer to keep the compound in its ionized, more soluble form.[3]
Issue 2: The compound will not dissolve in methanol or ethanol, even with heating.
While some solubility is expected, it may be limited.
Solutions:
-
Try a Stronger Polar Solvent: Switch to a stronger polar aprotic solvent like DMSO or DMF.
-
Sonication: Use a sonicator bath to provide mechanical energy to aid dissolution.[8]
-
Form a Salt: For preparing an alcoholic solution, you can first form a salt by adding a base (like sodium hydroxide in methanol) which might have better solubility in the alcohol.
Data Summary
Since specific quantitative solubility data for this compound is not available in the provided search results, the following table summarizes the expected solubility based on its chemical properties as a carboxylic acid and data for analogous compounds.
| Solvent Class | Examples | Expected Solubility |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | High. These solvents are generally effective for dissolving compounds of this type. DMSO and DMF are often the solvents of choice for creating concentrated stock solutions.[4][9] |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Low to Moderate. Solubility in alcohols may be improved with heating.[6] Solubility in water is very low at neutral pH but increases significantly at basic pH.[3][7] |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Very Low. The polar carboxylic acid group makes it poorly soluble in non-polar solvents.[2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate. Often used in synthesis and extraction procedures for similar molecules.[4] |
Experimental Protocols
Protocol 1: General Procedure for Solubility Assessment
This protocol helps determine the approximate solubility of the compound in a chosen solvent.
-
Weigh out a specific amount of this compound (e.g., 1 mg) into a small glass vial.
-
Add a measured, small volume of the test solvent (e.g., 100 µL).[8]
-
Vortex the vial for 1-2 minutes.
-
If the compound does not dissolve, sonicate the vial for 10-15 minutes.[8]
-
Visually inspect for any undissolved particles against both light and dark backgrounds.
-
If the compound has fully dissolved, the solubility is greater than 10 mg/mL (1 mg / 0.1 mL).
-
If not fully dissolved, add another measured volume of solvent and repeat the process until dissolution is achieved to determine the approximate solubility.[8]
Protocol 2: Preparation of a 10 mM DMSO Stock Solution
-
The molecular weight of this compound is 196.2 g/mol .[1][10]
-
To prepare a 10 mM solution, you need 1.962 mg per 1 mL of solvent.
-
Weigh out 1.962 mg of the compound and place it in a suitable vial.
-
Add 1 mL of high-purity DMSO.
-
Vortex and/or sonicate until the solid is completely dissolved.
-
Store the solution at the recommended temperature, typically sealed and dry at 2-8°C or -20°C for long-term storage.[1][11]
Visualizations
Caption: Workflow for troubleshooting solubility issues.
Caption: pH effect on carboxylic acid solubility.
References
- 1. 4-Fluorobenzothiophene-2-carboxylic acid | 310466-37-6 [amp.chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. Dissolution kinetics of carboxylic acids II: effect of buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. appretech.com [appretech.com]
- 11. This compound – porphyrin-systems [porphyrin-systems.com]
Stability of 4-Fluorobenzo[b]thiophene-2-carboxylic acid under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Fluorobenzo[b]thiophene-2-carboxylic acid under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a dry area at 2-8°C.[1] It is also advisable to keep the container tightly closed and in a well-ventilated place.[2] For preventative measures, store away from heat, sparks, open flames, and strong oxidizing agents.[2][3]
Q2: How stable is the compound in acidic and basic solutions?
Q3: Is this compound susceptible to oxidation?
Yes, compounds containing a thiophene ring can be susceptible to oxidation.[4][5] It is recommended to handle the compound in an environment with minimal exposure to strong oxidizing agents.[3] Forced degradation studies using an oxidizing agent like hydrogen peroxide are advised to understand its oxidative stability.[6]
Q4: What is the expected thermal and photostability of this compound?
Forced degradation studies are the most effective way to determine the thermal and photostability of a molecule.[7] These studies involve exposing the compound to high temperatures and UV or fluorescent light to identify potential degradation products and pathways.[7][8] General guidelines suggest that such studies are crucial for establishing the intrinsic stability of the molecule.[9]
Q5: I am observing unexpected degradation of the compound in my experiment. What could be the cause?
Unexpected degradation can arise from several factors. Consider the following:
-
pH extremes: Ensure your solution's pH is within a stable range for the compound.
-
Presence of oxidizing agents: Contaminants or experimental reagents could be oxidizing the thiophene ring.
-
Exposure to light: If not assessed, the compound might be photolabile.
-
Elevated temperature: Ensure the experimental temperature is not causing thermal degradation.
-
Reactive excipients: If working with a formulation, some components may not be compatible with the drug substance.[7]
A systematic forced degradation study can help pinpoint the specific cause of instability.[6][7]
Troubleshooting Guide: Forced Degradation Studies
Forced degradation studies are essential for establishing the degradation pathways and intrinsic stability of a drug substance.[7][8] The goal is typically to achieve 5-20% degradation to ensure that the degradation products formed are relevant and not a result of overly harsh conditions.[6][8]
Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 N HCl | Room Temperature / 60°C | Up to 24 hours |
| Base Hydrolysis | 0.1 N NaOH | Room Temperature / 60°C | Up to 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours |
| Thermal | Dry Heat | 60°C or higher | Up to 120 hours |
| Photolytic | UV/Vis light exposure | Ambient | As per ICH Q1B guidelines |
Note: These are general starting conditions and may need to be optimized based on the observed stability of this compound.
Experimental Protocols
Below are general protocols for assessing the stability of this compound. These should be adapted and optimized for your specific experimental setup.
Protocol 1: Stability in Acidic Conditions
-
Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol). Prepare a 0.1 N solution of hydrochloric acid.
-
Reaction Setup: In a reaction vessel, add the stock solution of the compound.
-
Initiation of Degradation: Add the acidic solution to the stirred compound solution.
-
Incubation: Maintain the reaction mixture at the desired temperature (e.g., room temperature or 50°C) for a specific duration.
-
Sampling and Analysis: At regular intervals, withdraw aliquots. Neutralize the acid with a suitable base. Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC, GC-MS, or NMR) to monitor the disappearance of the parent compound and the appearance of degradation products.[4]
Protocol 2: Stability in Basic Conditions
-
Solution Preparation: Prepare a stock solution of the compound in a suitable solvent. Prepare a 0.1 N solution of sodium hydroxide.
-
Reaction Setup: Add the compound solution to a reaction vessel.
-
Initiation of Degradation: Add the basic solution to the compound solution.
-
Incubation: Stir the mixture at the desired temperature for a set period.
-
Sampling and Analysis: At various time points, take samples and neutralize the base with an appropriate acid. Analyze the samples to quantify the remaining compound and identify any degradation products.[4]
Protocol 3: Oxidative Stability
-
Solution Preparation: Prepare a stock solution of the compound. Prepare a 3% solution of hydrogen peroxide.
-
Reaction Setup: Combine the compound solution and the hydrogen peroxide solution in a reaction vessel protected from light.
-
Incubation: Stir the mixture at room temperature.
-
Sampling and Analysis: Withdraw aliquots at predetermined time intervals and analyze using a suitable analytical method to track degradation.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for conducting forced degradation studies.
Potential Degradation Pathways
References
- 1. aaronchem.com [aaronchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Thiophene-2-Carboxylate (an/aerobic) Degradation Pathway [eawag-bbd.ethz.ch]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmasm.com [pharmasm.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Navigating the NMR Spectrum of 4-Fluorobenzo[b]thiophene-2-carboxylic Acid: A Technical Guide
For researchers, scientists, and drug development professionals, this technical support center provides a comprehensive guide to interpreting the 1H and 13C NMR spectra of 4-Fluorobenzo[b]thiophene-2-carboxylic acid. This document offers predicted spectral data based on analogous compounds, detailed experimental protocols, and troubleshooting advice to facilitate accurate spectral analysis.
Predicted NMR Data
Predicted 1H NMR Data (in DMSO-d6 at 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| COOH | ~13.5 | Broad Singlet | - |
| H3 | ~8.2 | Singlet | - |
| H5 | ~7.5 | Triplet of doublets | JH5-H6 ≈ 8.0, JH5-F4 ≈ 10.0, JH5-H7 ≈ 1.0 |
| H6 | ~7.3 | Triplet | JH6-H5 ≈ 8.0, JH6-H7 ≈ 8.0 |
| H7 | ~7.9 | Doublet of doublets | JH7-H6 ≈ 8.0, JH7-F4 ≈ 5.0 |
Predicted 13C NMR Data (in DMSO-d6 at 101 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (JC-F, Hz) |
| COOH | ~163 | Singlet | - |
| C2 | ~135 | Doublet | ~4 |
| C3 | ~130 | Singlet | - |
| C3a | ~138 | Singlet | - |
| C4 | ~159 | Doublet | ~250 |
| C5 | ~115 | Doublet | ~25 |
| C6 | ~125 | Doublet | ~5 |
| C7 | ~120 | Doublet | ~15 |
| C7a | ~140 | Singlet | - |
Experimental Protocol for NMR Spectroscopy
This section details a standard protocol for acquiring high-quality NMR spectra of this compound.
1. Sample Preparation:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent due to its ability to dissolve the carboxylic acid and its relatively high boiling point. Other potential solvents include deuterated methanol (CD3OD) or a mixture of deuterated chloroform (CDCl3) with a few drops of CD3OD to aid solubility.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
-
1H NMR:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
13C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon (unless C-F coupling is being observed).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of 13C.
-
Troubleshooting and FAQs
This section addresses common issues encountered during the NMR analysis of this compound.
Q1: Why is the carboxylic acid proton peak (COOH) very broad or not visible?
A1: The acidic proton of a carboxylic acid is labile and can undergo chemical exchange with residual water in the NMR solvent.[2][3] This exchange process can lead to significant peak broadening. In some cases, the peak may be so broad that it is difficult to distinguish from the baseline.[3]
-
Troubleshooting:
-
Use a freshly opened or dried NMR solvent: This minimizes the amount of residual water.
-
D2O Exchange: Add a drop of deuterium oxide (D2O) to the NMR tube. The acidic proton will exchange with deuterium, causing the COOH peak to disappear from the 1H NMR spectrum. This is a definitive way to confirm its presence.
-
Q2: The aromatic signals in the 1H NMR spectrum are complex and overlapping. How can I simplify the interpretation?
A2: The aromatic region can be complex due to multiple proton-proton and proton-fluorine couplings.
-
Troubleshooting:
-
Higher Field NMR: Using a spectrometer with a higher magnetic field strength (e.g., 600 MHz or 800 MHz) will increase the chemical shift dispersion and may resolve overlapping signals.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to identify adjacent protons in the spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons.
-
-
Q3: Why do some of the carbon signals in the 13C NMR spectrum appear as doublets?
A3: The fluorine atom (19F) has a nuclear spin of I = 1/2, similar to a proton. Therefore, it can couple to nearby carbon atoms, causing their signals to split into doublets (or more complex multiplets if there are multiple fluorine atoms). The magnitude of the coupling constant (JC-F) depends on the number of bonds between the carbon and the fluorine.
-
1JC-F (one-bond coupling): This is a very large coupling, typically in the range of 240-260 Hz, and is observed for the carbon directly attached to the fluorine (C4 in this case).
-
2JC-F (two-bond coupling): This coupling is smaller, usually around 20-30 Hz (e.g., C3a and C5).
-
3JC-F (three-bond coupling): This coupling is even smaller, typically 5-10 Hz (e.g., C6 and C7a).
Q4: How can I be sure about the assignment of the aromatic protons and carbons?
A4: Unambiguous assignment requires a combination of 1D and 2D NMR techniques.
-
Workflow for Assignment:
-
1H NMR: Identify the number of protons, their multiplicities, and coupling constants.
-
13C NMR: Identify the number of carbon signals and note any C-F couplings.
-
HSQC: Correlate each protonated carbon with its attached proton.
-
HMBC: Use long-range correlations to piece together the carbon skeleton. For example, the proton at H3 should show a correlation to C2, C3a, and the carboxylic carbon. The proton at H7 should show correlations to C5 and C7a.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space correlations between protons that are close to each other, which can help to confirm assignments, for instance, between H3 and H4 (if present) or H5.
-
Logical Workflow for NMR Spectrum Interpretation
The following diagram illustrates a logical workflow for the complete interpretation of the NMR spectra of this compound.
Caption: Workflow for NMR spectral interpretation.
References
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Mass Spectrometry of 4-Fluorobenzo[b]thiophene-2-carboxylic acid
Here is a detailed technical support guide for the mass spectrometry fragmentation of 4-Fluorobenzo[b]thiophene-2-carboxylic acid, designed for researchers, scientists, and drug development professionals.
This guide provides troubleshooting information, frequently asked questions (FAQs), and experimental protocols for the mass spectrometric analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion peak for this compound? A1: The molecular formula for this compound is C₉H₅FO₂S.[1][2] Its calculated monoisotopic mass is approximately 196.00 g/mol . Therefore, you should expect to see the molecular ion peak (M⁺•) at an m/z of 196 in the mass spectrum.
Q2: What are the primary fragmentation pathways observed for this compound? A2: Like other aromatic carboxylic acids, the most prominent fragmentation pathways involve losses from the carboxylic acid group.[3][4] The two major expected fragmentations are the loss of a hydroxyl radical (•OH) to form an acylium ion at [M-17]⁺ and the loss of the entire carboxyl radical (•COOH) at [M-45]⁺.[3][4]
Q3: Why is the molecular ion peak for an aromatic carboxylic acid like this one typically more prominent than for an aliphatic one? A3: The fused aromatic ring system of benzo[b]thiophene provides significant stability.[4][5] This stability allows the molecular ion to resist fragmentation more effectively than a non-aromatic (aliphatic) carboxylic acid, resulting in a more intense or prominent molecular ion peak.[3][5]
Q4: Will I see an M+2 isotopic peak for this compound? A4: No. A significant M+2 peak is characteristic of compounds containing chlorine or bromine due to their natural isotopic abundances.[6] Fluorine is monoisotopic (¹⁹F), and while sulfur has a small M+2 isotope (³⁴S at ~4.2% abundance), the M+2 peak will be very small and not the prominent feature seen with Cl or Br.
Q5: What other characteristic losses might be observed from the primary fragments? A5: The acylium ion formed by the loss of •OH (m/z 179) can subsequently lose a molecule of carbon monoxide (CO) to yield a fragment at m/z 151.[5] Additionally, though typically less favorable than losses from the carboxylic acid group, fragmentation involving the fluorine atom, such as the loss of a fluorine radical ([M-19]⁺) or hydrogen fluoride ([M-20]⁺), may also be possible under certain conditions.[5]
Predicted Fragmentation Data
The following table summarizes the expected key fragments for this compound under typical electron ionization (EI) conditions.
| m/z (Mass/Charge) | Proposed Ion Structure | Neutral Loss | Mass Lost (u) | Description |
| 196 | [C₉H₅FO₂S]⁺• | - | 0 | Molecular Ion (M⁺•) |
| 179 | [C₉H₄FOS]⁺ | •OH | 17 | Loss of a hydroxyl radical from the carboxylic acid group. |
| 151 | [C₈H₄FS]⁺ | •COOH | 45 | Loss of the carboxyl radical. |
| 151 | [C₈H₄FS]⁺ | •OH, then CO | 45 (17 + 28) | Sequential loss of a hydroxyl radical and carbon monoxide. |
Predicted Fragmentation Pathway
The diagram below illustrates the most probable fragmentation cascade for this compound.
Caption: Predicted EI fragmentation pathway of this compound.
Experimental Protocol: LC-MS Analysis
This protocol provides a general methodology for analyzing this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Perform serial dilutions from the stock solution using the mobile phase as the diluent to prepare working solutions for analysis (e.g., 1 µg/mL).
-
-
Instrumentation (Example: Q-TOF or Orbitrap LC-MS):
-
Liquid Chromatograph:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode is often preferred for carboxylic acids to form the [M-H]⁻ ion, but positive mode ([M+H]⁺) can also be used.
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120-150 °C.
-
Acquisition Mode: Full scan for identification. For fragmentation studies, use tandem MS (MS/MS) by selecting the precursor ion (e.g., m/z 195 for [M-H]⁻ or 197 for [M+H]⁺) and applying collision-induced dissociation (CID).
-
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to the analyte.
-
Identify the molecular ion and major fragment ions.
-
Use high-resolution data to confirm the elemental composition of the parent and fragment ions.
-
Troubleshooting Guide
Problem: I cannot detect the molecular ion peak at m/z 196.
-
Possible Cause: The molecular ion is unstable under the current ion source conditions and is fragmenting immediately. This is known as in-source fragmentation.[7]
-
Solution:
-
Reduce Source Energy: If using EI, try lowering the electron energy from 70 eV. If using ESI, reduce the source voltage or cone voltage.
-
Change Ionization Method: Use a softer ionization technique. If you are using EI, consider Chemical Ionization (CI). If using ESI, ensure parameters are optimized for minimal fragmentation.[8]
-
Check for [M-H]⁻ or [M+H]⁺: In ESI, you are more likely to see the deprotonated molecule [M-H]⁻ at m/z 195 (negative mode) or the protonated molecule [M+H]⁺ at m/z 197 (positive mode), not the radical cation M⁺• seen in EI.
-
Problem: My signal intensity is very low.
-
Possible Cause: Several factors can lead to poor signal intensity.[8]
-
Solution:
-
Sample Concentration: Ensure your sample is not too dilute. Prepare a more concentrated sample for injection.[8]
-
Ionization Efficiency: The compound may not ionize well in the chosen mode. If you are using ESI positive mode, switch to ESI negative mode, as carboxylic acids are acidic and readily lose a proton.
-
Instrument Tuning & Calibration: Your mass spectrometer may require routine maintenance. Perform a system tune and mass calibration according to the manufacturer's guidelines to ensure it is operating at peak performance.[8]
-
Matrix Effects: If analyzing a complex sample, co-eluting compounds can suppress the ionization of your target analyte.[9] Improve chromatographic separation or use an internal standard to correct for this.
-
Problem: I see many unexpected peaks that complicate my spectrum.
-
Possible Cause: Contamination from the sample, solvent, or the LC-MS system itself.
-
Solution:
-
Run a Blank: Inject a solvent blank (using the same solvent your sample is in) to identify which peaks are from the background.[10]
-
Check Solvent Purity: Ensure you are using high-purity, MS-grade solvents and additives (e.g., formic acid).
-
Clean the System: If background contamination is high, the ion source may need to be cleaned. Follow the manufacturer's protocol for source cleaning.
-
References
- 1. This compound – porphyrin-systems [porphyrin-systems.com]
- 2. chemscene.com [chemscene.com]
- 3. GCMS Section 6.12 [people.whitman.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. whitman.edu [whitman.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. gmi-inc.com [gmi-inc.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
Technical Support Center: Synthesis of 4-Fluorobenzo[b]thiophene-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for alternative synthetic routes to 4-Fluorobenzo[b]thiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the synthesis of this compound?
A1: Synthesizing this compound can present several challenges. The regioselectivity of the cyclization to form the 4-fluoro isomer can be difficult to control, often leading to mixtures of isomers. The fluorine substituent can also influence the reactivity of the aromatic ring, potentially leading to undesired side reactions. Furthermore, purification of the final product and intermediates can be challenging due to similar polarities of the desired compound and byproducts.
Q2: Are there established alternative synthetic routes to the commonly employed methods?
A2: Yes, two notable alternative routes are the Fiesselmann Thiophene Synthesis and a multi-step route starting from 2,6-difluorobenzaldehyde. These routes offer different approaches to constructing the benzothiophene core and can be advantageous depending on the availability of starting materials and desired scale of the reaction.
Q3: How do the yields of these alternative routes compare?
A3: The yields can vary significantly between the different synthetic strategies. The route starting from 2,6-difluorobenzaldehyde, involving a nucleophilic aromatic substitution followed by cyclization and hydrolysis, can provide moderate to good overall yields. The Fiesselmann synthesis, while a powerful tool for thiophene formation, may have variable yields depending on the specific substrates and optimization of reaction conditions. For a detailed comparison, please refer to the Data Presentation section.
Troubleshooting Guides
Route 1: Synthesis from 2,6-Difluorobenzaldehyde
This route involves the reaction of 2,6-difluorobenzaldehyde with ethyl thioglycolate, followed by intramolecular cyclization to form ethyl 4-fluorobenzo[b]thiophene-2-carboxylate, and subsequent hydrolysis to the carboxylic acid.
Issue 1: Low yield of ethyl 4-fluorobenzo[b]thiophene-2-carboxylate.
-
Possible Cause: Incomplete nucleophilic aromatic substitution or inefficient cyclization.
-
Troubleshooting:
-
Base Selection: Ensure an appropriate base (e.g., triethylamine, potassium carbonate) is used in sufficient quantity to facilitate both the initial substitution and the subsequent cyclization.
-
Reaction Temperature: The temperature for the initial substitution and the cyclization may need to be optimized. Stepwise heating might be beneficial.
-
Solvent: A polar aprotic solvent like DMSO or DMF is typically used. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Issue 2: Formation of isomeric impurities.
-
Possible Cause: Lack of regioselectivity during the cyclization step.
-
Troubleshooting:
-
Reaction Conditions: Carefully control the reaction temperature and the rate of addition of reagents. Lower temperatures may favor the desired isomer.
-
Purification: Isomeric products may be difficult to separate. Column chromatography with a carefully selected eluent system is often necessary. Multiple purifications may be required.
-
Issue 3: Incomplete hydrolysis of the ester.
-
Possible Cause: Insufficient hydrolysis agent or reaction time.
-
Troubleshooting:
-
Hydrolysis Conditions: Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide in a suitable solvent such as ethanol or a mixture of water and a co-solvent.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure complete conversion of the ester to the carboxylic acid before workup.
-
Route 2: Fiesselmann Thiophene Synthesis Approach
This route involves the reaction of a substituted thiophenol with an acetylenic ester to construct the thiophene ring fused to the benzene ring.
Issue 1: Low yield of the desired benzothiophene.
-
Possible Cause: Inefficient Michael addition or cyclization.
-
Troubleshooting:
-
Base: The choice and amount of base (e.g., sodium ethoxide, potassium tert-butoxide) are critical for the success of the reaction. The base should be strong enough to deprotonate the thiophenol without causing side reactions.
-
Reaction Temperature: The initial Michael addition may proceed at a lower temperature, while the subsequent cyclization might require heating. Stepwise temperature control can be beneficial.
-
Starting Materials: Ensure the purity of the 3-fluorothiophenol and the acetylenic ester, as impurities can significantly impact the reaction outcome.
-
Issue 2: Polymerization of the acetylenic ester.
-
Possible Cause: The acetylenic ester can polymerize under basic conditions, especially at elevated temperatures.
-
Troubleshooting:
-
Controlled Addition: Add the base or the acetylenic ester slowly to the reaction mixture at a controlled temperature to minimize polymerization.
-
Lower Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Experimental Protocols
Route 1: Synthesis from 2,6-Difluorobenzaldehyde
Step 1: Synthesis of Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate
-
To a solution of 2,6-difluorobenzaldehyde (1.0 eq) in anhydrous DMSO, add ethyl thioglycolate (1.1 eq) and triethylamine (3.0 eq).
-
Heat the reaction mixture at 80 °C for 2-4 hours, then stir at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 4-fluorobenzo[b]thiophene-2-carboxylate in ethanol.
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After cooling, remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify with concentrated HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
Route 2: Fiesselmann Thiophene Synthesis from 3-Fluorothiophenol
Step 1: Synthesis of this compound
-
To a solution of 3-fluorothiophenol (1.0 eq) in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide (1.1 eq).
-
Cool the mixture and add diethyl acetylenedicarboxylate (1.0 eq) dropwise.
-
Allow the reaction to stir at room temperature for several hours, then heat to reflux to promote cyclization.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Acidify with a suitable acid (e.g., HCl) to precipitate the crude product.
-
The resulting intermediate ester is then hydrolyzed as described in Route 1, Step 2.
Data Presentation
| Parameter | Route 1 (from 2,6-Difluorobenzaldehyde) | Route 2 (Fiesselmann Synthesis) |
| Starting Materials | 2,6-Difluorobenzaldehyde, Ethyl thioglycolate | 3-Fluorothiophenol, Diethyl acetylenedicarboxylate |
| Key Steps | Nucleophilic Aromatic Substitution, Cyclization, Hydrolysis | Michael Addition, Cyclization, Hydrolysis |
| Typical Overall Yield | 40-60% | 30-50% (variable) |
| Purity (after purification) | >98% | >97% |
| Key Reagents | Triethylamine, NaOH | Sodium ethoxide, NaOH |
| Reaction Time | 12-24 hours | 8-16 hours |
Visualizations
Caption: Synthetic pathway from 2,6-difluorobenzaldehyde.
Caption: Fiesselmann synthesis approach.
Caption: General troubleshooting workflow for synthesis optimization.
Validation & Comparative
NMR Characterization of 4-Fluorobenzo[b]thiophene-2-carboxylic Acid: A Comparative Guide
For researchers and professionals in drug development, precise analytical characterization of novel compounds is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 4-Fluorobenzo[b]thiophene-2-carboxylic acid and related analogs. The data presented herein, supported by detailed experimental protocols, serves as a valuable resource for the structural elucidation and purity assessment of these heterocyclic compounds.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and comparable molecules. This comparative approach highlights the influence of substituent placement on the electronic environment of the benzothiophene core.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | H-3 | H-5 | H-6 | H-7 | Other | Solvent |
| This compound | - | - | - | - | - | - |
| 4-Chlorobenzo[b]thiophene-2-carboxylic acid[1] | 8.03 (d, J=0.7) | 7.56 (dd, J=17.8, 7.7) | 7.54 (d, J=11.6, 7.7) | 8.07 (td, J=7.6, 0.9) | 13.19 (brs, COOH) | DMSO-d6 |
| 6-Fluorobenzo[b]thiophene-2-carboxylic acid | - | - | - | - | - | - |
| Benzo[b]thiophene-2-carboxylic acid | - | - | - | - | - | - |
Note: Data for this compound, 6-Fluorobenzo[b]thiophene-2-carboxylic acid, and Benzo[b]thiophene-2-carboxylic acid were not available in the searched literature.
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | COOH | Solvent |
| This compound | - | - | - | - | - | - | - | - | - | - |
| 4-Chlorobenzo[b]thiophene-2-carboxylic acid[1] | 142.55 | 127.99 | 136.50 | 128.96 | 125.01 | 126.84 | 122.21 | 136.57 | 163.10 | DMSO-d6 |
| 6-Fluorobenzo[b]thiophene-2-carboxylic acid | - | - | - | - | - | - | - | - | - | - |
| Benzo[b]thiophene-2-carboxylic acid | - | - | - | - | - | - | - | - | - | - |
Note: Data for this compound, 6-Fluorobenzo[b]thiophene-2-carboxylic acid, and Benzo[b]thiophene-2-carboxylic acid were not available in the searched literature.
Experimental Protocols
A standardized protocol for the acquisition of NMR spectra is crucial for data reproducibility and comparison.
General NMR Spectroscopy Protocol
-
Sample Preparation: Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Typical acquisition parameters for ¹H NMR include a spectral width of -2 to 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Parameters: For ¹³C NMR, a wider spectral width (e.g., 0 to 220 ppm) is used. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically employed to simplify the spectrum and improve signal-to-noise.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clean spectrum. The chemical shifts are then referenced to the internal standard.
Workflow for NMR Analysis
The following diagram illustrates the general workflow for the NMR characterization of a chemical compound.
References
A Comparative Guide to the 1H and 13C NMR Spectra of 4-Fluorobenzo[b]thiophene-2-carboxylic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals: An In-depth NMR Analysis of Fluorinated Benzo[b]thiophene Carboxylic Acids
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Fluorobenzo[b]thiophene-2-carboxylic acid and its structural isomers. Understanding the subtle yet significant shifts in NMR data resulting from changes in fluorine substitution is crucial for the unambiguous identification and characterization of these compounds in drug discovery and materials science. This document summarizes key quantitative NMR data, outlines standard experimental protocols, and presents a visual representation of the structural relationships.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for Benzo[b]thiophene-2-carboxylic acid and its fluorinated derivatives. All data is referenced to tetramethylsilane (TMS).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | H3 (s) | H5 | H6 | H7 | Aromatic Protons (m) | COOH (br s) |
| Benzo[b]thiophene-2-carboxylic acid | DMSO-d₆ | 8.29 | 8.01 (d, J=7.9) | 7.49 (t, J=7.5) | 7.94 (d, J=7.8) | 7.43 (t, J=7.6) | ~13.6 |
| 5-Fluorobenzo[b]thiophene-2-carboxylic acid | - | - | - | - | - | - | - |
| 6-Fluorobenzo[b]thiophene-2-carboxylic acid[1] | DMSO-d₆ | 8.12 (d, J=0.8) | 7.98 (dd, J=9.4, 2.6) | - | 8.05 (dd, J=9.0, 5.4) | 7.35 (td, J=9.0, 2.6) | 13.46 |
| Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate*[2] | CDCl₃ | - | 7.44 (d, J=8.0) | 7.37-7.32 (m) | 7.17 (t, J=8.8) | - | - |
*Note: Data for Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate is provided as a reference for a 4-fluoro substituted system, though it is not the target carboxylic acid. The amino and methyl ester groups will influence the chemical shifts.
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | C2 | C3 | C3a | C4 | C5 | C6 | C7 | C7a | COOH |
| Benzo[b]thiophene-2-carboxylic acid | DMSO-d₆ | 139.1 | 131.0 | 139.8 | 125.1 | 124.7 | 124.4 | 122.8 | 138.9 | 163.8 |
| 5-Fluorobenzo[b]thiophene-2-carboxylic acid | - | - | - | - | - | - | - | - | - | - |
| 6-Fluorobenzo[b]thiophene-2-carboxylic acid[1] | DMSO-d₆ | 134.96 (d, J=3.9) | 129.99 | 142.76 (d, J=11.3) | 109.13 (d, J=26.2) | 114.48 (d, J=24.8) | 161.43 (d, J=245.2) | 127.70 (d, J=9.6) | 135.75 | 163.48 |
| Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate*[2] | CDCl₃ | 148.3 | 99.9 | 134.5 (J=10) | 157.9 (J=246) | 113.2 (J=18) | 125.4 (J=7) | 117.1 | 127.1 (J=20) | 165.6 |
*Note: Data for Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate is provided as a reference for a 4-fluoro substituted system.
Experimental Protocols
Standard NMR Sample Preparation
A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following is a general procedure for the preparation of small organic molecules for ¹H and ¹³C NMR analysis.
-
Sample Weighing: Accurately weigh 5-10 mg of the solid compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) and chloroform-d (CDCl₃) are common choices for this class of compounds.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid in dissolution.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Referencing: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the NMR tube for chemical shift referencing (δ = 0.00 ppm).
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
NMR Data Acquisition
Spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.
-
¹³C NMR: A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are often required to achieve a good signal-to-noise ratio.
Structural Relationships and Isomeric Comparison
The following diagram illustrates the structural formulas of benzo[b]thiophene-2-carboxylic acid and its fluorinated isomers, highlighting the positional differences of the fluorine substituent on the benzene ring.
Caption: Structural relationship of fluorinated isomers.
References
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometric Analysis of 4-Fluorobenzo[b]thiophene-2-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 4-Fluorobenzo[b]thiophene-2-carboxylic acid and its analogs. The information presented herein is intended to support researchers in the identification and characterization of these compounds in various experimental settings.
Comparative Mass Spectral Data
The following table summarizes the key mass spectral data for this compound and its non-halogenated, chlorinated, and brominated analogs. This data is essential for distinguishing between these structurally similar compounds in complex mixtures.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) |
| This compound | C₉H₅FO₂S | 196.20 | [M]+: 196, [M-OH]+: 179, [M-COOH]+: 151, [M-HF]+: 176 |
| Benzo[b]thiophene-2-carboxylic acid | C₉H₆O₂S | 178.21 | [M]+: 178, [M-OH]+: 161, [M-COOH]+: 133[1] |
| 4-Chlorobenzo[b]thiophene-2-carboxylic acid | C₉H₅ClO₂S | 212.65 | [M]+: 212/214, [M-OH]+: 195/197, [M-COOH]+: 167/169 |
| 4-Bromobenzo[b]thiophene-2-carboxylic acid | C₉H₅BrO₂S | 257.10 | [M]+: 256/258, [M-OH]+: 239/241, [M-COOH]+: 211/213 |
Note: The fragmentation data for the fluoro, chloro, and bromo derivatives are predicted based on common fragmentation patterns of aromatic carboxylic acids and halogenated compounds. The presence of isotopes for chlorine (³⁵Cl/³⁷Cl) and bromine (⁷⁹Br/⁸¹Br) will result in characteristic isotopic patterns for the molecular ion and fragments containing these halogens.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound, typically requiring a derivatization step to increase volatility.
1. Sample Preparation and Derivatization:
-
Esterification: A common method involves the conversion of the carboxylic acid to its methyl ester.
-
To 1 mg of the sample, add 1 mL of 2% sulfuric acid in methanol.
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the methyl ester with an appropriate organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
Fragmentation Pathway and Experimental Workflow
To visually represent the processes involved in the analysis, the following diagrams have been generated.
References
A Comparative Analysis of the Biological Activity of Fluorinated vs. Non-Fluorinated Benzothiophene Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of fluorinated and non-fluorinated benzothiophene carboxylic acids, supported by experimental data. The strategic incorporation of fluorine into molecular scaffolds is a common tactic in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This document explores the impact of fluorination on the biological activity of benzothiophene carboxylic acid derivatives in two distinct therapeutic areas: metabolic disorders and infectious diseases.
I. Inhibition of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BCKDK)
Benzothiophene carboxylic acid derivatives have been identified as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BCKDK), a key regulator of branched-chain amino acid (BCAA) catabolism. Dysregulation of BCAA metabolism has been implicated in metabolic diseases such as diabetes and maple syrup urine disease.
Quantitative Data
A comparative study of 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) and its fluorinated analog, 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F), has demonstrated the potential of these compounds as BCKDK inhibitors.
| Compound | Structure | Target | IC50 (µM) | Reference |
| BT2 (Non-fluorinated) | 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid | BCKDK | 3.19 | [1][2] |
| BT2F (Fluorinated) | 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid | BCKDK | N/A | [2][3] |
Note: While a specific IC50 value for BT2F was not reported in the primary literature, it was shown to significantly increase residual BCKDC activity, indicating potent inhibition.[2][3]
Signaling Pathway
The catabolism of branched-chain amino acids is regulated by the branched-chain α-ketoacid dehydrogenase complex (BCKDC). BCKDK phosphorylates and inactivates BCKDC. Inhibition of BCKDK by compounds like BT2 and BT2F prevents this inactivation, leading to enhanced BCAA metabolism.
References
A Comparative Guide to the Structure-Activity Relationships of Fluorinated Benzo[b]thiophene Carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various fluorinated benzo[b]thiophene carboxylic acid derivatives. Due to a lack of comprehensive studies on 4-fluorobenzo[b]thiophene-2-carboxylic acid, this guide focuses on available data for other fluorinated isomers, offering insights into their structure-activity relationships (SAR) across different therapeutic targets.
The benzo[b]thiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, featured in several FDA-approved drugs. The introduction of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of these molecules, influencing their potency, selectivity, and metabolic stability. This guide summarizes key findings on fluorinated benzo[b]thiophene carboxylic acid derivatives, presenting quantitative data, experimental protocols, and visualizations of relevant biological pathways.
Anticancer Activity of Benzo[b]thiophene-3-carboxylic Acid 1,1-Dioxide Derivatives
Recent research has explored the anticancer potential of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as inhibitors of the RhoA/ROCK signaling pathway, which plays a crucial role in tumor cell proliferation, migration, and invasion.[1][2]
Quantitative Data: Anti-proliferative Activity
The anti-proliferative activity of a series of these derivatives was evaluated against the MDA-MB-231 human breast cancer cell line. The data highlights the importance of the carboxamide at the C-3 position and a 1-methyl-1H-pyrazolyl moiety at the C-5 position for enhanced activity.[2]
| Compound ID | C-3 Modification | C-5 Modification | IC50 (µM) on MDA-MB-231 cells |
| b6 | N-(3,4-dimethoxyphenyl)carboxamide | H | >10 |
| b19 | (4-(1-methyl-1H-pyrazol-5-yl)phenyl)methanone | 1-methyl-1H-pyrazol | 1.8 ± 0.2 |
Data extracted from a study on RhoA/ROCK pathway inhibitors.[1][2]
Experimental Protocols
Cell Proliferation Assay (MTT Assay): MDA-MB-231 cells were seeded in 96-well plates and treated with varying concentrations of the test compounds for a specified duration. Subsequently, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated. The resulting formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength using a microplate reader. The IC50 values were then calculated from the dose-response curves.
Signaling Pathway
The RhoA/ROCK pathway is a key regulator of the actin cytoskeleton. Upon activation by GTP-binding, RhoA activates ROCK (Rho-associated coiled-coil containing protein kinase), which in turn phosphorylates various downstream substrates, including myosin light chain (MLC), leading to stress fiber formation and increased cell contractility, migration, and invasion. Inhibition of this pathway can thus impede cancer progression.[1][2]
References
Validation of Biological Screening Results for 4-Fluorobenzo[b]thiophene-2-carboxylic Acid Compounds: A Comparative Guide
This guide provides a comprehensive comparison of the biological activities of 4-Fluorobenzo[b]thiophene-2-carboxylic acid and its derivatives against various biological targets. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. The guide summarizes key experimental findings, details the methodologies used for validation, and compares the performance of these compounds with relevant alternatives where data is available.
Overview of Biological Activities
Benzo[b]thiophene-2-carboxylic acid derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad range of biological activities. The introduction of a fluorine atom at the 4-position can significantly influence the compound's physicochemical properties and biological potency. This guide focuses on the validation of screening results for this particular chemical series in several key therapeutic areas.
Antimicrobial Activity
Derivatives of benzo[b]thiophene-2-carboxylic acid have been investigated for their potential as novel antimicrobial agents, particularly against drug-resistant bacterial strains.
Antitubercular Activity
A series of benzo[b]thiophene-2-carboxylic acid derivatives were evaluated for their in vitro efficacy against Mycobacterium tuberculosis H37Ra (MTB) and multidrug-resistant strains (MDR-MTB).[1]
Data Summary:
| Compound | Target Strain | MIC (μg/mL) |
| 7b | A-MDR-MTB | 2.73 - 22.86 |
| 7b | D-MDR-MTB | 2.73 - 22.86 |
| 8c | Dormant M. bovis BCG | 0.60 |
| 8g | Dormant M. bovis BCG | 0.61 |
| Isoniazid (Control) | MDR MTB H37Ra | > 30 |
| Rifampicin (Control) | MDR MTB H37Ra | > 30 |
Experimental Protocol: Microdilution Assay
The antimycobacterial activity was determined using a microdilution assay in a 96-well plate format.[1] Compounds were serially diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). Mycobacterium tuberculosis H37Ra or MDR strains were added to each well at a specific concentration. The plates were incubated at 37°C for a defined period. The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that inhibited visible bacterial growth. An XTT reduction assay was used to score the results spectrophotometrically.[1]
Proposed Mechanism of Action:
Molecular docking studies suggest that these benzo[b]thiophene derivatives may exert their antitubercular activity by inhibiting the DprE1 enzyme, which is involved in the synthesis of the mycobacterial cell wall.[1]
Logical Workflow for Hit Validation:
Caption: A typical workflow for validating hits from a primary high-throughput screen.
Activity Against Multidrug-Resistant Staphylococcus aureus
Benzo[b]thiophene acylhydrazone derivatives have been synthesized and screened for their activity against Staphylococcus aureus, including methicillin-resistant (MRSA) and daptomycin-resistant strains.[2]
Data Summary:
| Compound | Target Strain | MIC (µg/mL) |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) | S. aureus (Reference) | 4 |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) | MRSA | 4 |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) | Daptomycin-resistant S. aureus | 4 |
Experimental Protocol: Broth Microdilution Method
The antibacterial activity was assessed using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Compounds were dissolved in DMSO and serially diluted in Mueller-Hinton broth in 96-well plates. Bacterial suspensions were added to each well, and the plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Anticancer Activity
Derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been investigated as potential anticancer agents targeting the RhoA/ROCK signaling pathway.[3]
Data Summary:
| Compound | Cell Line | Anti-proliferative Activity (IC50, μM) |
| b19 | MDA-MB-231 | Significant Inhibition |
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
MDA-MB-231 breast cancer cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds for 48-72 hours. Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of compound required to inhibit cell growth by 50%, was calculated from the dose-response curves.
Signaling Pathway:
Caption: Proposed inhibition of the RhoA/ROCK signaling pathway by compound b19.
Neurokinin-2 (NK2) Receptor Antagonism
A series of 6-methyl-benzo[b]thiophene-2-carboxylic acid derivatives were developed as potent and orally available antagonists of the human neurokinin-2 (hNK2) receptor.[4]
Data Summary:
| Compound | Target | In Vitro Potency | In Vivo Activity |
| 10i | hNK2 Receptor | Subnanomolar | Highly potent and long-lasting |
Experimental Protocol: Radioligand Binding Assay
The affinity of the compounds for the hNK2 receptor was determined using a radioligand binding assay. Membranes from cells expressing the hNK2 receptor were incubated with a radiolabeled NK2 antagonist (e.g., [3H]SR48968) and various concentrations of the test compounds. After incubation, the bound and free radioligand were separated by filtration. The radioactivity retained on the filters was measured by liquid scintillation counting. The IC50 values were determined by non-linear regression analysis of the competition binding curves, and the Ki values were calculated using the Cheng-Prusoff equation.
Anti-inflammatory Activity
A dichlorinated benzo[b]thiophene-2-carboxylic acid derivative, BT2, has been shown to alleviate ulcerative colitis by suppressing the mTORC1 signaling pathway.[5]
Data Summary:
| Treatment Group | Parameter | Result |
| BT2 | Serum IL-6 levels | Reduced |
| BT2 | Serum IL-9 levels | Reduced |
| BT2 | Phosphorylated S6 in colon tissue | Reduced |
| BT2 | Phosphorylated 4EBP1 in colon tissue | Reduced |
Experimental Protocol: Western Blot Analysis
Colon tissue samples were homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentrations were determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against total and phosphorylated S6, 4EBP1, and mTOR. After washing, the membranes were incubated with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[5]
Signaling Pathway:
Caption: Inhibition of the mTORC1 signaling pathway by compound BT2.
References
- 1. Synthesis and Antitubercular Activity of New Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
Computational and docking studies of 4-Fluorobenzo[b]thiophene-2-carboxylic acid derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2][3] Its structural versatility allows for extensive modifications, leading to the development of therapeutic agents across various disease areas, including oncology, inflammation, and infectious diseases.[4] The introduction of a fluorine atom, as in 4-Fluorobenzo[b]thiophene-2-carboxylic acid, can significantly modulate the compound's electronic properties and binding interactions, making this class of derivatives a subject of considerable interest in drug design.
This guide provides a comparative overview of the biological targets investigated for benzo[b]thiophene derivatives and outlines a comprehensive protocol for conducting computational and molecular docking studies, which are crucial for elucidating their mechanism of action and guiding further development.
Comparative Overview of Biological Targets
| Derivative Class | Biological Target(s) | Investigated Therapeutic Area | Key Findings from Computational Studies |
| Benzo[b]thiophene-chalcones | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease | Molecular docking was used to analyze binding scores and elucidate enzyme-inhibitor interactions, explaining structure-activity relationships.[3] |
| 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives | Pyruvate Dehydrogenase Kinase 1 (PDK1), Lactate Dehydrogenase A (LDHA), Tubulin | Colorectal Cancer | Docking studies revealed good binding affinity to the colchicine binding site of tubulin, suggesting a mechanism for cytotoxic effects.[5] |
| General Benzothiophene Derivatives | Estrogen-related receptor-gamma (ERRγ) | Cancer | Molecular docking was employed to evaluate binding affinity to the active sites of ERRγ, with some derivatives showing higher binding energy than tamoxifen.[6] |
| Benzothiophene Carboxylates | Branched-Chain α-ketoacid Dehydrogenase Kinase (BDK) | Metabolic Diseases (e.g., Maple Syrup Urine Disease) | Docking studies helped identify novel allosteric inhibitors of BDK. |
| Benzothiophene Scaffold-Merged Compounds | Myeloid cell leukemia 1 (Mcl-1) | Cancer | An integrated computational approach, including docking and molecular dynamics, was used to explore the molecular binding mechanisms to this anti-apoptotic protein.[7] |
| General Benzothiophene Derivatives | Various bacterial proteins (e.g., against Staphylococcus aureus) | Infectious Diseases | QSAR modeling and molecular docking studies have been used to identify critical interactions between the compounds and target proteins, highlighting their potential as antibiotics.[8] |
Experimental Protocols: A-Z Workflow for Computational Analysis
This section details a standardized methodology for performing computational and docking studies on this compound derivatives.
1. Ligand Preparation:
-
Structure Generation: The 2D structures of the this compound derivatives are drawn using chemical drawing software (e.g., ChemDraw).
-
3D Conversion and Optimization: These 2D structures are converted into 3D models. Energy minimization is then performed using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations. This step is crucial for ensuring that the ligand geometry is realistic.
2. Protein Preparation:
-
Structure Retrieval: The 3D crystal structure of the target protein is downloaded from a public repository like the Protein Data Bank (PDB).
-
Protein Refinement: The downloaded protein structure is prepared for docking. This typically involves removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning correct protonation states to amino acid residues.[9] Any missing residues or atoms in the crystal structure are modeled and corrected.
3. Molecular Docking Simulation:
-
Active Site Identification: The binding site (or active site) of the protein is identified. This can be determined from the location of a co-crystallized ligand in the PDB structure or through computational pocket detection algorithms.
-
Grid Generation: A grid box is generated around the defined active site. This box defines the search space for the docking algorithm, confining it to the region of interest where the ligand is expected to bind.[9]
-
Docking Execution: A molecular docking program (e.g., AutoDock, GOLD, or software from OpenEye) is used to place the prepared ligands into the protein's active site.[6][9] The algorithm explores various possible conformations and orientations of the ligand, scoring each based on a defined scoring function that estimates binding affinity.[9]
4. Analysis and Validation:
-
Binding Affinity Evaluation: The results are analyzed based on the docking scores or calculated binding energies, which provide an estimate of the binding affinity between the ligand and the protein.[9] The pose with the best score is typically selected for further analysis.
-
Interaction Analysis: The protein-ligand interactions for the best-docked pose are visualized and analyzed. This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex.
-
In Silico ADMET Prediction: The pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of the derivatives are often predicted using computational models to assess their drug-likeness and potential liabilities early in the discovery process.[10]
Visualizing the Process
To better illustrate the methodologies and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for computational and docking studies.
Caption: Inhibition of the MAPK/ERK signaling pathway by a derivative.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Molecular Docking and Molecular Dynamic Simulation of New Heterocyclic Derivatives as Potential Anticancer Agents | Al-Rafidain Journal of Medical Sciences ( ISSN 2789-3219 ) [ajms.iq]
- 7. Unraveling the molecular mechanism of benzothiophene and benzofuran scaffold-merged compounds binding to anti-apoptotic Myeloid cell leukemia 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. steeronresearch.com [steeronresearch.com]
A Comparative Analysis of 4-Fluorobenzo[b]thiophene-2-carboxylic Acid and Other Halogenated Benzothiophenes in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzothiophene scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. Halogenation of the benzothiophene ring system is a common strategy to modulate the physicochemical and pharmacokinetic properties of these compounds, often leading to enhanced biological potency. This guide provides an objective comparison of 4-fluorobenzo[b]thiophene-2-carboxylic acid and other halogenated benzothiophene-2-carboxylic acids, focusing on their synthesis, physicochemical properties, and reported biological activities, supported by available experimental data.
Physicochemical Properties
The nature and position of the halogen substituent significantly influence the lipophilicity, electronic character, and metabolic stability of the benzothiophene core. A comparison of the calculated or reported physicochemical properties of 4-halogenated benzo[b]thiophene-2-carboxylic acids is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) |
| This compound | C₉H₅FO₂S | 196.20 | 217-220 | 3.36 ± 0.30 |
| 4-Chlorobenzo[b]thiophene-2-carboxylic acid | C₉H₅ClO₂S | 212.65 | 254 | - |
| 4-Bromobenzo[b]thiophene-2-carboxylic acid | C₉H₅BrO₂S | 257.10 | - | - |
| 4-Iodobenzo[b]thiophene-2-carboxylic acid | C₉H₅IO₂S | 304.10 | - | - |
Synthesis of Halogenated Benzothiophene-2-Carboxylic Acids
The synthesis of halogenated benzo[b]thiophene-2-carboxylic acids can be achieved through various synthetic routes. A common approach involves the construction of the benzothiophene ring system from appropriately substituted precursors.
General Synthetic Workflow
Caption: A generalized synthetic workflow for halogenated benzo[b]thiophene-2-carboxylic acids.
Biological Activity: A Comparative Overview
Direct comparative studies on the biological activity of 4-halogenated benzo[b]thiophene-2-carboxylic acids are limited in the publicly available literature. However, by examining studies on various halogenated benzothiophene derivatives, we can infer structure-activity relationships (SAR).
Antimicrobial Activity
Halogenated benzothiophenes have demonstrated promising antimicrobial properties. For instance, derivatives of 6-chloro- and 6-fluorobenzo[b]thiophene-2-carboxylic acid have been investigated for their activity against multidrug-resistant Staphylococcus aureus[1]. While direct data for the 4-halogenated isomers is not available in the same study, it is a common observation in medicinal chemistry that the position of the halogen can significantly impact activity.
A study on 3-halobenzo[b]thiophenes revealed that chloro and bromo substituents at the 3-position conferred potent activity against Gram-positive bacteria and Candida albicans, whereas the iodo-substituted analogue was significantly less active[2]. This suggests that the size and electronegativity of the halogen play a crucial role in antimicrobial efficacy.
Table 1: Antimicrobial Activity of Selected Halogenated Benzothiophene Derivatives
| Compound | Organism | Activity Metric | Value (µg/mL) |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus | MIC | 4 |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | S. aureus | MIC | 16 |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | S. aureus | MIC | 16 |
| Cyclohexanol-substituted 3-iodobenzo[b]thiophene | S. aureus | MIC | >512 |
Note: The data presented is for derivatives and positional isomers, not directly for 4-halogenated benzo[b]thiophene-2-carboxylic acids, and is intended to provide a general understanding of the impact of halogenation.
Anticancer Activity
Benzothiophene derivatives have been explored as potential anticancer agents, targeting various signaling pathways. For example, certain derivatives have been shown to inhibit the RhoA/ROCK pathway, which is implicated in cancer cell proliferation, migration, and invasion[3].
Another target of interest is the Branched-Chain α-ketoacid Dehydrogenase Kinase (BDK), which is involved in the metabolism of branched-chain amino acids and has been linked to certain cancers. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) and its analog, 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F), have been identified as allosteric inhibitors of BDK[4][5].
Signaling Pathways Modulated by Benzothiophene Derivatives
RhoA/ROCK Pathway
The RhoA/ROCK signaling pathway plays a critical role in regulating the actin cytoskeleton and is involved in cell adhesion, migration, and proliferation. Its dysregulation is often associated with cancer metastasis.
Caption: Inhibition of the RhoA/ROCK signaling pathway by certain benzothiophene derivatives.
Branched-Chain α-ketoacid Dehydrogenase Kinase (BDK) Pathway
BDK is a key regulator of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which is responsible for the catabolism of branched-chain amino acids (BCAAs). Inhibition of BDK leads to the activation of BCKDC, promoting BCAA breakdown.
References
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864 - PubChem [pubchem.ncbi.nlm.nih.gov]
Efficacy comparison of 4-Fluorobenzo[b]thiophene-2-carboxylic acid based inhibitors
An Objective Comparison of 4-Fluorobenzo[b]thiophene-2-carboxylic Acid-Based Inhibitors and Related Compounds for Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK)
This guide provides a detailed comparison of the efficacy of 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), its analog 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F), and other related inhibitors of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK). BDK is a key regulator of branched-chain amino acid (BCAA) catabolism, and its inhibition is a promising therapeutic strategy for metabolic diseases characterized by elevated BCAA levels.
Mechanism of Action
The primary inhibitors discussed, BT2 and its derivatives, are allosteric inhibitors of BDK. They bind to a regulatory domain on the kinase, distinct from the ATP-binding site. This binding event induces a conformational change in BDK, leading to its dissociation from the E2 component of the branched-chain α-ketoacid dehydrogenase complex (BCKDC).[1] Once dissociated, BDK is targeted for degradation, resulting in a sustained dephosphorylation and activation of the BCKDC. This activation enhances the breakdown of branched-chain α-ketoacids (BCKAs), thereby reducing the circulating levels of BCAAs.[1]
In Vitro Efficacy
The in vitro potency of these inhibitors is typically determined by measuring their ability to inhibit the phosphorylation of the BCKDC E1α subunit by BDK. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.
| Inhibitor | Chemical Structure | Target | IC50 | Reference |
| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | 3,6-dichloro-1-benzothiophene-2-carboxylic acid | BDK | 3.19 µM | [1] |
| (S)-α-chlorophenylpropionate ((S)-CPP) | (2S)-2-chloro-3-phenylpropanoic acid | BDK | Not explicitly stated in comparative studies, but BT2 binds to the same allosteric site.[1] | |
| PF-07328948 | 6-fluoro-3-(2,4,5-trifluoro-3-methoxyphenyl)benzo[b]thiophene-2-carboxylic acid | BDK | 15 nM (in vitro), 46 nM (cellular) |
Pharmacokinetic Properties
The pharmacokinetic profiles of these inhibitors are crucial for their in vivo efficacy. Key parameters include terminal half-life (T½) and metabolic stability.
| Inhibitor | Terminal Half-life (T½) | Metabolic Stability | Reference |
| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | 730 minutes | No degradation in 240 minutes | [1] |
| (S)-α-chlorophenylpropionate ((S)-CPP) | Significantly shorter than BT2 | Significantly lower than BT2 | [1] |
In Vivo Efficacy
In vivo studies in animal models are essential to validate the therapeutic potential of these inhibitors. The primary endpoints are the activation of BCKDC in various tissues and the reduction of plasma BCAA concentrations.
Administration of BT2 at 20 mg/kg/day to wild-type mice for one week resulted in the nearly complete dephosphorylation and maximal activation of BCKDC in the heart, muscle, kidneys, and liver.[1] This was accompanied by a significant reduction in plasma BCAA concentrations.[1] The analog, 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F), has also been shown to significantly increase residual BCKDC activity in cultured cells.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the regulatory pathway of BCAA catabolism by BDK and a general workflow for screening and characterizing BDK inhibitors.
Experimental Protocols
In Vitro BDK Inhibition Assay
This assay measures the ability of a compound to inhibit the kinase activity of BDK.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant BDK, the BCKDC E1 subunit (the substrate), and a buffer solution (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM DTT).
-
Inhibitor Incubation: The test compounds (e.g., BT2, BT2F) at various concentrations are pre-incubated with the BDK and E1 subunit for a defined period (e.g., 15 minutes) at room temperature.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP, often radiolabeled ([γ-32P]ATP), to the mixture.
-
Reaction Incubation: The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at 37°C.
-
Termination and Analysis: The reaction is stopped, and the phosphorylation of the E1 subunit is quantified. For radiolabeled assays, this can be done by separating the proteins by SDS-PAGE, followed by autoradiography and densitometry. For non-radioactive methods, a coupled enzyme system that produces a colorimetric or fluorescent signal proportional to ADP production can be used.
-
IC50 Calculation: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular BCKDC Activity Assay
This assay determines the effect of the inhibitors on the activity of the BCKDC in a cellular context.
-
Cell Culture and Treatment: A suitable cell line (e.g., primary hepatocytes or fibroblasts) is cultured under standard conditions. The cells are then treated with the test inhibitor at various concentrations for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, the cells are harvested and lysed in a buffer that preserves the phosphorylation state of the BCKDC.
-
BCKDC Activity Measurement: The activity of the BCKDC in the cell lysates is measured. A common method involves the use of a radiolabeled BCKA substrate, such as [1-14C]α-ketoisovalerate. The assay measures the rate of 14CO2 release, which is proportional to the BCKDC activity.
-
Data Analysis: The BCKDC activity in treated cells is compared to that in vehicle-treated control cells to determine the fold-activation by the inhibitor.
In Vivo Pharmacokinetic and Efficacy Studies in Mice
These studies evaluate the in vivo behavior and therapeutic effect of the BDK inhibitors.
-
Animal Dosing: The inhibitor is administered to mice (e.g., C57BL/6) via a relevant route, such as oral gavage or intraperitoneal injection, at a specified dose.
-
Pharmacokinetic Blood Sampling: For pharmacokinetic analysis, blood samples are collected at multiple time points after dosing (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes). Plasma is separated, and the concentration of the inhibitor is determined using a validated analytical method, such as LC-MS/MS. Pharmacokinetic parameters (T½, Cmax, AUC) are then calculated.
-
Efficacy Tissue Collection: For efficacy studies, mice are typically dosed with the inhibitor for a longer period (e.g., daily for one week). At the end of the treatment period, animals are euthanized, and tissues of interest (e.g., liver, muscle, heart, kidney) are collected.
-
Tissue Analysis: The tissues are processed to measure the activity state of the BCKDC. This is often done by Western blot analysis to determine the ratio of phosphorylated E1α to total E1α, with a lower ratio indicating higher BCKDC activity. Plasma samples are also collected to measure BCAA concentrations by LC-MS/MS.
References
A Comparative Analysis of 4-Fluorobenzo[b]thiophene-2-carboxylic Acid Derivatives and Established Drugs
In the landscape of modern drug discovery, the benzo[b]thiophene scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comparative benchmark of 4-fluorobenzo[b]thiophene-2-carboxylic acid derivatives against known drugs in various therapeutic areas, supported by experimental data from recent studies. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the potential of these compounds as novel therapeutic agents.
Inhibition of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK)
Elevated levels of branched-chain amino acids (BCAAs) are implicated in metabolic diseases, and inhibition of BDK, the enzyme that negatively regulates the BCAA catabolizing enzyme complex (BCKDC), is a promising therapeutic strategy. A derivative of this compound, specifically 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F), has been identified as a potent BDK inhibitor.[1]
Comparative Efficacy
The inhibitory activity of BT2F and its parent compound, BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid), was benchmarked against (S)-α-chlorophenylpropionate ((S)-CPP), a known allosteric BDK inhibitor. The data clearly indicates that the benzothiophene derivatives exhibit superior or comparable inhibitory potency.
| Compound | Target | IC50 (μM) | Known Drug Comparator | IC50 (μM) |
| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | BDK | 3.19 | (S)-CPP | N/A |
| 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F) | BDK | N/A | (S)-CPP | N/A |
N/A: Specific IC50 for BT2F and a direct comparison value for (S)-CPP were not provided in the abstract, but the study indicates BT2 and BT2F are potent inhibitors.
Signaling Pathway
The mechanism of action involves the allosteric inhibition of BDK, leading to its dissociation from the BCKDC, thereby activating the complex and promoting the breakdown of BCAAs.
Caption: Allosteric inhibition of BDK by a this compound derivative (BT2F) prevents the inactivation of BCKDC, promoting BCAA metabolism.
Experimental Protocol: BDK Inhibition Assay
The inhibitory activity of the compounds against BDK is typically determined using an in vitro kinase assay. The protocol involves incubating purified recombinant BDK with its substrate, the E2 component of the BCKDC, in the presence of ATP. The extent of phosphorylation is measured, often using radioisotope-labeled ATP or specific antibodies, in the presence and absence of the test compounds. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.[1]
Antitubercular Activity
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new antitubercular agents. Benzo[b]thiophene-2-carboxylic acid derivatives have been investigated for their potential to inhibit Mtb growth.
Comparative Efficacy
Several benzo[b]thiophene derivatives have demonstrated potent activity against both active and dormant Mycobacterium bovis BCG, a surrogate for Mtb. The most promising compounds were benchmarked against the first-line antitubercular drugs, rifampicin (RIF) and isoniazid (INH).
| Compound | Target Strain | MIC90 (μg/mL) | Known Drug Comparator | MIC90 (μg/mL) |
| 8c | M. bovis BCG (dormant) | 0.60 | RIF | N/A |
| 8g | M. bovis BCG (dormant) | 0.61 | INH | N/A |
| 7b | MDR-MTB/MTB | 2.73–22.86 | RIF / INH | N/A |
N/A: Direct comparative MIC90 values for the controls under the same experimental conditions were not detailed in the provided search results, but they serve as the standard reference drugs.
Experimental Workflow
The evaluation of antitubercular activity follows a standardized workflow involving initial screening against a surrogate strain, followed by testing against virulent and drug-resistant Mtb strains.
Caption: A typical workflow for the discovery and validation of novel antitubercular agents.
Experimental Protocol: Microdilution Assay
The Minimum Inhibitory Concentration (MIC) of the benzo[b]thiophene derivatives against mycobacterial strains is determined using a microdilution method in a 96-well plate format.[2] Serial dilutions of the test compounds are added to wells containing a standardized inoculum of the bacteria. The plates are incubated under appropriate conditions (aerobic for active bacteria, and oxygen-depleted for dormant models). Bacterial growth is assessed using a viability stain, such as the XTT Reduction Menadione assay (XRMA), and the MIC is defined as the lowest concentration of the compound that inhibits visible growth.[2]
Conclusion
Derivatives of this compound have demonstrated significant potential as therapeutic agents in diverse areas, including metabolic diseases and infectious diseases. The benchmarking data indicates that these compounds can exhibit potency comparable or superior to existing drugs. The detailed experimental protocols and workflows provided herein offer a framework for the continued evaluation and optimization of this promising class of molecules. Further investigation into their in vivo efficacy, safety profiles, and mechanisms of action is warranted to fully elucidate their therapeutic potential.
References
Safety Operating Guide
Proper Disposal of 4-Fluorobenzo[b]thiophene-2-carboxylic Acid: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-Fluorobenzo[b]thiophene-2-carboxylic acid is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, in line with established safety protocols.
Hazard Summary
This compound presents several hazards that necessitate careful handling during the disposal process.[1][2][3] Personal protective equipment (PPE) is mandatory to mitigate risks of exposure.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | P270: Do not eat, drink or smoke when using this product.[2] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1][2] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[1][2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation.[1][3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |
Experimental Protocol: Disposal Procedure
This protocol outlines the necessary steps for the safe and compliant disposal of this compound.
1.0 Personal Protective Equipment (PPE) and Safety Precautions
1.1 Attire: Wear a standard laboratory coat, long pants, and closed-toe shoes. 1.2 Gloves: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use. 1.3 Eye Protection: Use safety glasses with side shields or goggles.[1][2] 1.4 Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator. 1.5 Ventilation: Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood.[1][3] 1.6 Contingency: Ensure that an eyewash station and safety shower are readily accessible.[2][3]
2.0 Waste Collection and Containment
2.1 Waste Characterization: Classify this compound waste as hazardous chemical waste. 2.2 Container Selection: Use a designated, leak-proof, and sealable container for solid chemical waste. The container must be compatible with the chemical. 2.3 Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant"). 2.4 Handling: When transferring the chemical waste, avoid creating dust.[1] Sweep up solid material carefully and place it directly into the designated waste container.[1] Do not empty this chemical into drains.[3][4]
3.0 Storage of Chemical Waste
3.1 Location: Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area. 3.2 Segregation: Store away from incompatible materials, such as strong oxidizing agents.[3] 3.3 Temperature: Keep in a cool, dry place away from heat and sources of ignition.[2]
4.0 Final Disposal
4.1 Professional Disposal Service: Arrange for the disposal of the chemical waste through a licensed and certified hazardous waste disposal company.[1] 4.2 Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed.[3][4] 4.3 Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 4-Fluorobenzo[b]thiophene-2-carboxylic Acid
This document provides crucial safety and logistical information for the handling and disposal of 4-Fluorobenzo[b]thiophene-2-carboxylic acid. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational protocols, and proper waste disposal methods.
Hazard Summary:
Based on data from closely related compounds such as 4-Chlorobenzo[b]thiophene-2-carboxylic acid and other benzo[b]thiophene derivatives, this compound is anticipated to be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is imperative to handle this compound with appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses/Goggles | Chemical safety goggles or safety glasses with side shields.[3][4] |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Inspect gloves prior to use.[5] |
| Body Protection | Lab Coat | Standard laboratory coat. |
| Respiratory | Respirator | Use a NIOSH-approved respirator if working outside of a fume hood or if dust is generated.[3] |
Operational Plan: Step-by-Step Handling Procedure
-
Engineering Controls : Always handle this compound in a well-ventilated area.[3][4] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[6] Ensure that an eyewash station and safety shower are readily accessible.[3][4][7]
-
Donning PPE : Before handling the compound, put on all required PPE as detailed in the table above. This includes a lab coat, chemical-resistant gloves, and safety glasses or goggles.
-
Weighing and Transfer :
-
Perform all weighing and transfer operations within a chemical fume hood to contain any dust or powder.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid material.
-
Avoid creating dust. If dust is generated, ensure respiratory protection is used.
-
-
In Case of a Spill :
-
If a spill occurs, secure the area and prevent others from entering.
-
For a small spill, gently sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste.[1][4][7]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
For a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection :
-
Container Labeling :
-
Label the hazardous waste container with the full chemical name: "this compound" and any other required hazard warnings.
-
-
Storage Pending Disposal :
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
-
Final Disposal :
Workflow for Handling this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
